Benzylthiouracil
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for abnormality of the thyroid gland.
RN given is for 6-benzyl-2-thiouracil in Chemline; a potent inhibitor of Toxoplasma gondii uridine phosphorylase
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXBXCRWXNESOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873587 | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-50-1 | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylthiouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylthiouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6336-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6336-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzyl-2-thiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLTHIOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ35LUM333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzylthiouracil's Mechanism of Action in Thyroid Peroxidase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of benzylthiouracil as an inhibitor of thyroid peroxidase (TPO). As a member of the thiouracil class of antithyroid drugs, this compound plays a crucial role in the management of hyperthyroidism by impeding the synthesis of thyroid hormones. This document details the molecular interactions, kinetic properties, and the broader physiological impact of this compound on thyroid hormone production. It includes a summary of quantitative data for related compounds, detailed experimental protocols for assessing TPO inhibition, and visualizations of key pathways and workflows to support research and drug development efforts in this domain.
Introduction: The Role of Thyroid Peroxidase in Thyroid Hormone Synthesis
Thyroid peroxidase (TPO) is a membrane-bound glycoprotein enzyme located on the apical membrane of thyroid follicular cells. It is a key enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1]. The synthesis of these hormones is a multi-step process critically dependent on the catalytic activity of TPO, which includes the oxidation of iodide, the iodination of tyrosine residues on the thyroglobulin protein, and the coupling of iodotyrosine molecules to form the thyroid hormones[2]. Given its central role, TPO is a primary target for antithyroid drugs in the treatment of hyperthyroidism[3].
This compound, a derivative of thiouracil, is an antithyroid agent that effectively inhibits the function of TPO[4]. Understanding its precise mechanism of action is paramount for the development of more potent and specific therapeutic agents with improved safety profiles.
Mechanism of Action of this compound on Thyroid Peroxidase
The primary mechanism of action of this compound, like other thiouracil derivatives, is the inhibition of thyroid peroxidase[5]. This inhibition disrupts the synthesis of thyroid hormones at several key steps.
2.1. Competitive Inhibition with Iodide:
Thiouracil derivatives act as competitive inhibitors of TPO, vieing with iodide for the enzyme's active site[5]. By binding to the oxidized heme group of TPO, this compound prevents the oxidation of iodide ions (I⁻) to iodine (I₂), a critical first step in the iodination process[6].
2.2. Inactivation of Thyroid Peroxidase:
Thiouracils can cause both reversible and irreversible inactivation of TPO[7]. The nature of the inactivation is dependent on the concentration of iodide.
-
Reversible Inhibition: At higher iodide concentrations, the drug is oxidized by the TPO-iodide system, leading to a transient inhibition. Once the drug is metabolized, TPO activity can resume[7].
-
Irreversible Inactivation: In the absence or at low concentrations of iodide, thiouracils can bind to the oxidized intermediate of TPO, leading to an irreversible inactivation of the enzyme[6].
2.3. Diversion of Oxidized Iodide:
It has also been proposed that thiouracil derivatives may act by diverting the oxidized iodide away from the tyrosine residues of thyroglobulin, thus preventing the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT)[8].
The following diagram illustrates the central role of TPO in thyroid hormone synthesis and the points of inhibition by this compound.
Caption: Figure 1: Thyroid Hormone Synthesis Pathway and this compound Inhibition.
Quantitative Data on Thiouracil Derivatives' Inhibition of Thyroid Peroxidase
| Compound | IC₅₀ (µM) | Assay Method | Enzyme Source | Reference |
| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) | Rat Thyroid Microsomes | [9] |
| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) | Rat Thyroid Microsomes | [9] |
| Methimazole (MMI) | 7.0 ± 1.1 | ABTS Oxidation | Lactoperoxidase (LPO) |
Note: Lactoperoxidase (LPO) is often used as a model for TPO due to structural and functional similarities.
Experimental Protocols for Assessing Thyroid Peroxidase Inhibition
Several in vitro assays are commonly employed to determine the inhibitory activity of compounds against thyroid peroxidase. The following are detailed methodologies for two prevalent assays.
4.1. Guaiacol Oxidation Assay
This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.
4.1.1. Materials:
-
Thyroid microsomes (as a source of TPO)
-
Guaiacol solution (35 mM)
-
Hydrogen peroxide (H₂O₂) solution (300 µM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
4.1.2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of thyroid microsomes (e.g., 50 µg total protein).
-
Add the test compound at various concentrations.
-
Add 35 µL of 35 mM guaiacol solution.
-
Incubate the mixture at 37°C for 30 seconds.
-
Initiate the reaction by adding 115 µL of 300 µM H₂O₂.
-
Immediately monitor the change in absorbance at 470 nm for 2 minutes in a spectrophotometer.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC₅₀ value.
4.2. Amplex UltraRed (AUR) Assay
This fluorometric assay is a high-throughput method for detecting peroxidase activity.
4.2.1. Materials:
-
Thyroid microsomes
-
Amplex UltraRed (AUR) reagent (e.g., 10 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 300 µM)
-
Potassium phosphate buffer (200 mM, pH 7.4)
-
Test compound
-
96-well black microplate
-
Fluorometer
4.2.2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, add 10-15 µL of thyroid microsomal protein (e.g., 12.5 µg).
-
Add the test compound at various concentrations.
-
Add 75 µL of AUR reagent (final concentration 25 µM).
-
Add 25 µL of H₂O₂ (final concentration 300 µM).
-
Finally, add 100 µL of 200 mM potassium phosphate buffer to bring the final volume to 215 µL.
-
Incubate the plate for 30 minutes at 37°C in a plate reader.
-
Measure the fluorescence at an excitation/emission of 544/590 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
The following diagram illustrates a generalized workflow for an in vitro TPO inhibition assay.
Caption: Figure 2: Generalized Workflow for an In Vitro TPO Inhibition Assay.
Molecular Interactions and Structure-Activity Relationship (SAR)
While a crystal structure of this compound complexed with TPO is not available, molecular docking studies with related thiouracil derivatives like MMI and PTU provide insights into the probable binding interactions. These studies suggest that the thiourea moiety is crucial for the inhibitory activity, with the sulfur atom interacting with the heme iron in the active site of TPO.
The benzyl group in this compound likely engages in hydrophobic interactions within the active site pocket, potentially influencing the compound's binding affinity and specificity compared to other derivatives like the propyl group in PTU. Further SAR studies on a series of 6-substituted-2-thiouracil analogs would be beneficial to elucidate the optimal substituent for TPO inhibition.
The logical relationship of the mechanism of action is depicted in the following diagram.
Caption: Figure 3: Logical Flow of this compound's Mechanism of Action.
Conclusion
This compound exerts its antithyroid effects through the potent inhibition of thyroid peroxidase, a cornerstone enzyme in thyroid hormone biosynthesis. Its mechanism of action, shared with other thiouracil derivatives, involves competitive inhibition with iodide and potential irreversible inactivation of the enzyme. This leads to a reduction in the synthesis of T4 and T3, thereby alleviating the symptoms of hyperthyroidism. While specific quantitative inhibitory data for this compound are yet to be extensively reported, the established methodologies for TPO inhibition assays provide a clear path for future investigations. Further research into the structure-activity relationships of this compound and its analogs will be instrumental in the design of next-generation antithyroid therapeutics with enhanced efficacy and safety.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. longdom.org [longdom.org]
- 3. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Synthesis and Characterization of Benzylthiouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of benzylthiouracil derivatives. This compound, a thioamide related to propylthiouracil, is a key molecule in the study of antithyroid agents and a scaffold for the development of novel therapeutic compounds.[1] This document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the benzylation of a pre-formed thiouracil ring system or the construction of the pyrimidine ring from benzyl-containing precursors. Here, we detail a general and adaptable methodology for the synthesis of N1-benzyl and S-benzyl substituted thiouracil derivatives.
General Synthesis of N1-Benzyl-6-substituted-2-thiouracil Derivatives
A versatile method for preparing N1-benzyl-6-substituted-2-thiouracil derivatives involves the reaction of a 6-substituted-2-thiouracil with a benzyl halide in the presence of a base.
Experimental Protocol:
-
Dissolution: Dissolve the starting 6-substituted-2-thiouracil (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution and stir for 30 minutes at room temperature to form the corresponding salt.
-
Addition of Benzyl Halide: Add the desired substituted or unsubstituted benzyl chloride or benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to a temperature ranging from 60°C to 100°C and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N1-benzyl-6-substituted-2-thiouracil derivative.
Synthesis of S-Benzyl-2-thiouracil Derivatives
S-alkylation of the thiouracil ring is a common strategy to introduce a benzyl group at the sulfur atom.
Experimental Protocol:
-
Dissolution: Suspend 6-substituted-2-thiouracil (1 equivalent) in a solvent like ethanol or methanol.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.1 equivalents), and stir until a clear solution is obtained.
-
Benzyl Halide Addition: Add the appropriate benzyl chloride or bromide (1 equivalent) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Precipitation and Filtration: The product often precipitates out of the solution. Collect the solid by filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure S-benzyl-2-thiouracil derivative.
A new series of N1-Benzyl-6-(thio derivatives) Uracils have been prepared by reaction of 6-chloro uracil with benzyl chloride in dimethyl sulphoxide in the presence of sodium carbonate to yield N1-Benzyl-6-chloro uracil.[2] Heating of this intermediate in ethanol with thiourea and treatment with sodium carbonate yields N1-benzyl-6-mercapto uracil, which can then be alkylated with different reagents to produce a new series of uracils.[2]
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure, purity, and physical properties.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl), N-H, C-N, and C=S (thiocarbonyl) stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compounds and their fragmentation patterns, which aids in structural confirmation.
Physicochemical Characterization
Melting Point (m.p.): The melting point is a key indicator of the purity of a crystalline compound.
Elemental Analysis: Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated theoretical values.
Quantitative Data Summary
The following tables summarize typical characterization data for representative this compound derivatives based on literature reports.
Table 1: ¹H NMR Spectral Data (δ, ppm) of Representative Thiouracil Derivatives [2][3][4][5]
| Compound | Aromatic-H | CH (pyrimidine) | N(1)H / N(3)H | CH₂ (benzyl) | Other Protons |
| 6-iso-Propyl-2-thiouracil | - | 5.679 (s, 1H) | 12.214 (s, 1H), 12.353 (s, 1H) | - | 1.139 (d, 6H), 2.677 (sep, 1H) |
| 6-tret-Butyl-2-thiouracil | - | 5.618 (s, 1H) | 11.772 (s, 1H), 12.344 (s, 1H) | - | 1.196 (s, 3H) |
| N1-Benzyl-6-mercapto uracil | 7.42 – 7.07 (m, 10H) | 6.93 (s, 1H) | 5.99 (s, 1H) | 3.89 (s, 2H) | - |
| 1-(Benzyl)-6-(phenylthio)uracil | 6.8-7.5 (m, 10H) | 4.8 (s, 1H) | 8.8 (br s, 1H) | 5.1 (s, 2H) | - |
Table 2: ¹³C NMR Spectral Data (δ, ppm) of Representative Thiouracil Derivatives [3][5]
| Compound | C=S | C=O | C6 | C5 | Benzyl C | Other Carbons |
| 6-iso-Propyl-2-thiouracil | 175.99 | 161.27 | 162.14 | 100.25 | - | 20.31 (CH₃), 30.24 (CH) |
| 6-tret-Butyl-2-thiouracil | 176.95 | 161.63 | 163.80 | 100.98 | - | 27.77 (CH₃), 34.94 (C(CH₃)₃) |
| 6-(2,4-dichlorophenyl)-2-thiouracil | 178.72 | 159.08 | 159.78 | 114.02 | - | 128.20 (CN), 128.64, 129.25, 130.96, 132.01, 134.44, 134.72 (Aromatic) |
Biological Activity and Signaling Pathways
This compound and its derivatives are primarily investigated for their antithyroid properties. However, recent studies have also explored their potential as anticancer agents.
Antithyroid Mechanism of Action
The primary mechanism of action of thiouracil derivatives in treating hyperthyroidism is the inhibition of thyroid hormone synthesis.[6]
-
Inhibition of Thyroid Peroxidase (TPO): These compounds act as competitive inhibitors of TPO, a key enzyme in the thyroid gland. TPO is responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).
-
Inhibition of 5'-deiodinase: Some thiouracil derivatives, like propylthiouracil, also inhibit the peripheral conversion of T4 to the more active T3 by blocking the enzyme 5'-deiodinase.
Potential Anticancer Activity
Recent research has highlighted the potential of various heterocyclic compounds, including those with a thiouracil core, as anticancer agents.[7][8][9][10] While the specific signaling pathways for this compound derivatives are still under investigation, related compounds have been shown to exert their effects through several mechanisms:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and growth, such as cyclin-dependent kinases (CDKs).
The development of novel this compound derivatives with substitutions on the benzyl and pyrimidine rings is a promising area for the discovery of new anticancer agents. Structure-activity relationship (SAR) studies are crucial to optimize the cytotoxic activity and selectivity of these compounds.
Conclusion
This technical guide provides foundational knowledge for the synthesis and characterization of this compound derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The established antithyroid activity and emerging potential as anticancer agents make this compound derivatives a compelling class of compounds for further investigation. Future research should focus on expanding the library of these derivatives and elucidating the specific molecular targets and signaling pathways involved in their biological activities.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jppres.com [jppres.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. chemijournal.com [chemijournal.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Benzyl-2-thiouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Benzyl-2-thiouracil is a thio-pyrimidine derivative of significant interest in medicinal chemistry, primarily recognized for its role as an antithyroid agent. Its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Benzyl-2-thiouracil, including its molecular structure, melting point, solubility, pKa, and lipophilicity (logP). Detailed experimental protocols for the synthesis and determination of these key parameters are provided to facilitate further research and development. Furthermore, this guide elucidates the compound's mechanism of action through a detailed representation of the Thyroid-Stimulating Hormone (TSH) receptor signaling pathway, offering a deeper understanding of its biological activity.
Physicochemical Properties
The fundamental physicochemical properties of 6-Benzyl-2-thiouracil are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of effective drug delivery systems.
Table 1: General Physicochemical Properties of 6-Benzyl-2-thiouracil
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂OS | [1][2] |
| Molecular Weight | 218.28 g/mol | [1][2] |
| CAS Number | 6336-50-1 | [1] |
| Appearance | White or pale cream-colored crystalline powder | [3] |
Table 2: Experimentally Determined and Predicted Physicochemical Parameters
| Parameter | Value | Method | Reference |
| Melting Point | Form I: 223.65 °C (496.8 K)Form II: 132.25 °C (405.4 K) | Differential Scanning Calorimetry (DSC) | [4] |
| Solubility in DMSO | ≥ 200 mg/mL | Experimental | [1] |
| Solubility in Water | Essentially insoluble | Experimental | [5] |
| Solubility in Ether | Essentially insoluble | Experimental | [5] |
| Solubility in Chloroform | Essentially insoluble | Experimental | [5] |
| pKa (Predicted) | 7.69 ± 0.20 | Computational | [6] |
| logP (Computed) | 2.023 | Computational | [2] |
Biological Activity and Signaling Pathway
6-Benzyl-2-thiouracil exerts its primary biological effect as an antagonist of the Thyroid-Stimulating Hormone Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function. By inhibiting the TSHR, it blocks the downstream signaling cascade that leads to the synthesis and release of thyroid hormones.
TSH Receptor Signaling Pathway
The binding of Thyroid-Stimulating Hormone (TSH) to its receptor (TSHR) on the surface of thyroid follicular cells initiates a cascade of intracellular events, primarily through the activation of two major G-protein signaling pathways: the Gsα/adenylyl cyclase pathway and the Gq/11/phospholipase C pathway.
-
Gsα/Adenylyl Cyclase Pathway: Upon TSH binding, the Gsα subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is the primary driver of thyroid hormone synthesis and secretion.
-
Gq/11/Phospholipase C Pathway: TSHR activation can also stimulate the Gq/11 G-protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This pathway is primarily involved in thyroid cell growth and differentiation.
6-Benzyl-2-thiouracil, as a TSHR antagonist, is believed to competitively inhibit the binding of TSH to the receptor, thereby attenuating the activation of both the Gsα and Gq/11 pathways and reducing the production of thyroid hormones.
References
Benzylthiouracil: A Chemical Tool for the In-depth Study of Thyroid Hormone Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzylthiouracil (BTU) is a thioamide antithyroid agent that serves as a potent and specific chemical tool for investigating the intricacies of thyroid hormone synthesis.[1] As a derivative of the thiouracil class of compounds, its primary mechanism of action involves the targeted inhibition of thyroid peroxidase (TPO), the key enzyme responsible for the production of thyroid hormones.[2][3] This technical guide provides a comprehensive overview of this compound's application in thyroid research, detailing its mechanism of action, quantitative efficacy data, and standardized experimental protocols for its use as a research tool.
Mechanism of Action: Inhibition of Thyroid Peroxidase
Thyroid hormone synthesis is a multi-step process occurring within the thyroid gland, critically dependent on the enzymatic activity of thyroid peroxidase (TPO).[4][5] TPO catalyzes two essential reactions: the oxidation of iodide ions (I⁻) to reactive iodine atoms and the subsequent incorporation of these atoms onto tyrosine residues of the thyroglobulin protein (iodination), followed by the coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3).[4][5][6]
This compound, like other thioureylene drugs, exerts its effect by directly inhibiting TPO.[2][3] The mechanism involves the drug acting as a substrate for TPO in the presence of hydrogen peroxide. The enzyme oxidizes this compound, leading to the formation of a reactive intermediate that binds to the heme group of TPO, causing its irreversible inactivation.[7] This mechanism-based inhibition effectively halts the downstream processes of thyroglobulin iodination and iodotyrosine coupling, thereby blocking the production of new thyroid hormones.[2] It is important to note that this compound does not affect the release of pre-formed, stored thyroid hormones.[2]
Caption: this compound's mechanism of action via irreversible inhibition of Thyroid Peroxidase (TPO).
Quantitative Data for TPO Inhibition
The potency of this compound can be compared with other well-known TPO inhibitors, such as propylthiouracil (PTU) and methimazole (MMI). The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Compound | IC50 (µM) | Inhibition Type | Notes |
| This compound (BTU) | Data not specified in reviewed literature | TPO Inhibitor | A thioamide drug closely related to propylthiouracil.[1] |
| Methimazole (MMI) | 0.11 | TPO Inhibitor | Considered a potent inhibitor of TPO.[8] |
| Propylthiouracil (PTU) | 1.2 | TPO Inhibitor | Also inhibits the peripheral conversion of T4 to T3.[8][9] |
Table 1: Comparative Efficacy of Thionamide-based TPO Inhibitors. This table summarizes the IC50 values for common antithyroid drugs, highlighting their potency in TPO inhibition assays.
Experimental Protocols
Detailed methodologies are essential for the consistent and reproducible use of this compound as a chemical tool in research.
In Vitro TPO Inhibition Assay (Guaiacol Oxidation Method)
This protocol describes a classic colorimetric assay to determine the inhibitory effect of this compound on TPO activity.[7][10][11]
Objective: To calculate the IC50 of this compound for TPO.
Materials:
-
Rat or porcine thyroid microsomes (source of TPO)
-
This compound stock solution (in DMSO)
-
Guaiacol solution (35 mM)
-
Hydrogen peroxide (H₂O₂) solution (300 µM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplate
-
Spectrophotometer plate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound in potassium phosphate buffer. A vehicle control (DMSO without BTU) must be included.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
50 µL of potassium phosphate buffer.
-
40 µL of the this compound dilution or vehicle control.
-
50 µL of guaiacol solution.
-
20 µL of the thyroid microsomal suspension.
-
-
Incubation: Incubate the plate at 37°C for 30 seconds to pre-warm the reagents.
-
Reaction Initiation: Add 50 µL of H₂O₂ solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 470 nm for 2 minutes. The change in absorbance reflects the TPO-catalyzed oxidation of guaiacol.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Normalize the rates relative to the vehicle control to determine the percentage of TPO inhibition.
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Evaluation in a Rodent Model
This protocol outlines a general procedure to assess the impact of this compound on thyroid hormone levels in rats.
Objective: To evaluate the effect of BTU administration on circulating T4 and T3 levels.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
ELISA or RIA kits for measuring serum T4 and T3
Procedure:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.
-
Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administration: Divide animals into groups (e.g., vehicle control and multiple BTU dose groups). Administer the respective treatment daily via oral gavage for a predetermined period (e.g., 14-28 days).
-
Sample Collection: At the end of the treatment period, collect blood samples from the animals via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
-
Serum Preparation: Centrifuge the blood samples to separate the serum and store it at -80°C until analysis.
-
Hormone Analysis: Measure the concentrations of T4 and T3 in the serum samples using validated ELISA or RIA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the mean hormone levels between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 6. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
In Vitro Inhibitory Effects of Benzylthiouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU) is a thioamide compound recognized for its antithyroid properties. Structurally related to the well-characterized antithyroid drug propylthiouracil (PTU), BTU is presumed to exert its primary therapeutic effect through the inhibition of thyroid hormone synthesis. This technical guide provides an in-depth overview of the in vitro studies relevant to understanding the inhibitory effects of this compound, with a focus on its presumed primary target, the enzyme thyroid peroxidase (TPO). Due to the limited availability of specific quantitative data for this compound in the scientific literature, this guide leverages data from its close structural analog, propylthiouracil, to provide a comprehensive framework for its study.
The principal mechanism of action for thiourea-based antithyroid drugs is the inhibition of TPO, an essential enzyme in the synthesis of thyroid hormones.[1] TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodinated tyrosines to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound is expected to reduce the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.
Core Mechanism: Inhibition of Thyroid Peroxidase (TPO)
The inhibitory action of thiouracil compounds on thyroid hormone synthesis is a well-established pharmacological principle. This process occurs within the thyroid follicular cells and involves several key steps that are targets for therapeutic intervention.
Thyroid Hormone Synthesis Pathway and Inhibition by Thiouracils
The synthesis of thyroid hormones is a multi-step process orchestrated at the apical membrane of thyroid follicular cells. The following diagram illustrates this pathway and the points of inhibition by thiouracil drugs like this compound.
Caption: Signaling pathway of thyroid hormone synthesis and the inhibitory point of this compound.
Quantitative Data on TPO Inhibition by Analogous Compounds
| Compound | IC50 (µM) | Assay | Enzyme Source | Reference |
| Propylthiouracil (PTU) | 1.2 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [2] |
| Propylthiouracil (PTU) | 2.0 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [3] |
| Methimazole (MMI) | 0.11 | Amplex UltraRed (AUR) Assay | Rat Thyroid Microsomes | [2] |
| Methimazole (MMI) | 0.8 | Iodide Peroxidase Assay | Human Thyroid Homogenate | [3] |
Note: The IC50 value is the concentration of an inhibitor where the response (e.g., enzyme activity) is reduced by half. These values indicate that MMI is a more potent inhibitor of TPO in vitro than PTU.[3] It is plausible that this compound exhibits an IC50 in a similar micromolar range.
Experimental Protocols for In Vitro TPO Inhibition Assays
To facilitate further research into the inhibitory effects of this compound, this section details the methodologies for two common in vitro assays used to assess TPO inhibition. These protocols are based on established methods for analogous antithyroid drugs.[2][4]
Amplex UltraRed (AUR) Thyroid Peroxidase Inhibition Assay
This high-throughput assay measures the TPO-catalyzed oxidation of the Amplex UltraRed reagent in the presence of hydrogen peroxide (H2O2), which produces a fluorescent product, resorufin.
Experimental Workflow:
Caption: General workflow for the Amplex UltraRed TPO inhibition assay.
Detailed Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 200 mM Potassium Phosphate buffer, pH 7.4.
-
TPO Source: Rat thyroid microsomes prepared as previously described.[2] Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
This compound (BTU): Prepare a stock solution in DMSO. Serial dilutions are then made to achieve the desired final concentrations in the assay.
-
Amplex UltraRed (AUR) Reagent: Prepare a stock solution in DMSO and dilute to the final working concentration in the assay buffer.
-
Hydrogen Peroxide (H₂O₂): Prepare a stock solution and dilute to the final working concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, rat thyroid microsomes, and the desired concentration of this compound or vehicle control (DMSO).
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the AUR reagent followed by H₂O₂.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for resorufin (e.g., Ex/Em ~544/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Luminol-Based Chemiluminescence TPO Inhibition Assay
This assay measures the TPO-catalyzed oxidation of luminol in the presence of H₂O₂, which generates a chemiluminescent signal.
Detailed Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 1 M Glycine-NaOH, pH 9.0, containing 1 mM EDTA.
-
TPO Source: Cell lysate from a TPO-expressing cell line (e.g., HEK-TPOA7) or thyroid microsomes.[4]
-
This compound (BTU): Prepare a stock solution in a suitable solvent (e.g., methanol) and create serial dilutions.
-
Luminol Solution: Prepare a stock solution and dilute to the final working concentration in the assay buffer.
-
Hydrogen Peroxide (H₂O₂): Prepare a stock solution and dilute to the final working concentration.
-
-
Assay Procedure (96-well white plate format):
-
To each well, add the TPO source and the desired concentration of this compound or vehicle control.
-
Add the assay buffer.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Initiate the chemiluminescent reaction by adding the luminol solution followed by H₂O₂ using an automated dispenser.
-
Immediately measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Similar to the AUR assay, calculate the percent inhibition for each concentration of this compound and determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is an antithyroid agent that is presumed to act through the inhibition of thyroid peroxidase, a key enzyme in thyroid hormone synthesis. While direct quantitative in vitro data for this compound is currently scarce in the available literature, the well-established methodologies and inhibitory concentrations of its structural analogs, propylthiouracil and methimazole, provide a strong foundation for its investigation. The Amplex UltraRed and luminol-based assays are robust high-throughput methods suitable for determining the in vitro inhibitory potency of this compound on TPO. Further research to determine the specific IC50 value of this compound is warranted to fully characterize its pharmacological profile and to support its potential development as a therapeutic agent for hyperthyroidism. This guide provides the necessary theoretical background and detailed experimental protocols to facilitate such investigations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Molecular Structure and Polymorphism of Benzylthiouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and polymorphic behavior of Benzylthiouracil (BTU), an active pharmaceutical ingredient (API) used in the treatment of hyperthyroidism. Understanding the solid-state chemistry of BTU, particularly its polymorphism, is critical for ensuring drug product quality, stability, and bioavailability.
Introduction to this compound
This compound (6-benzyl-2-thiouracil) is a thioamide-based antithyroid agent that inhibits the production of thyroid hormones.[1] Like many APIs, its solid form can exist in different crystal structures known as polymorphs. These polymorphs, while chemically identical, possess distinct physical properties that can significantly impact the drug's performance, including its dissolution rate and manufacturing characteristics. Research has confirmed that this compound is dimorphic, existing in two distinct crystalline forms, designated Form I and Form II.[1]
Molecular and Crystal Structure
The fundamental molecular structure of this compound consists of a pyrimidone ring functionalized with a benzyl group and a sulfur atom.
-
IUPAC Name : 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one[2]
-
Molecular Formula : C₁₁H₁₀N₂OS[2]
-
Molecular Weight : 218.28 g/mol
The polymorphism of this compound arises from the molecule's conformational versatility, allowing it to pack in different arrangements within the crystal lattice.[1] This results in two polymorphs with unique crystal structures and physical properties. The crystallographic data for both forms, as identified in the literature, are summarized below.
Table 1: Crystallographic Data of this compound Polymorphs
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a (Å) | 10.457(4) | 9.735(1) |
| b (Å) | 20.131(6) | 9.158(2) |
| c (Å) | 10.339(4) | 12.189(2) |
| **β (°) ** | 108.99(3) | 107.83(1) |
Data sourced from Halder (1987) for Form I and Delage et al. (1986) for Form II, as compiled by Rietveld et al. (2021).[1]
Thermodynamic Properties and Stability Relationship
Calorimetric studies have established the thermodynamic relationship between the two polymorphs. This compound exhibits an enantiotropic relationship, meaning each form is stable under a specific range of temperatures and pressures.[1]
-
Form II is the thermodynamically stable polymorph under ambient conditions.[1]
-
Form I is the stable form at higher temperatures.[1]
Upon heating, the low-temperature Form II undergoes an endothermic transformation into the high-temperature Form I.[1] Further heating causes Form I to melt.[1] Crystallographic and thermal expansion studies have shown that Form I is denser than Form II.[1] This leads to a negative slope in the pressure-temperature phase diagram for the equilibrium between the two solid forms.[1]
Table 2: Thermodynamic Properties of this compound Polymorphs
| Parameter | Value |
|---|---|
| Form II → Form I Transition Temperature | 405.4 (1.0) K |
| Enthalpy of Transition (ΔHII→I) | 5.6 (1.5) J g⁻¹ |
| Form I Melting Temperature | 496.8 (1.0) K |
| Enthalpy of Fusion (ΔHI→L) | 152.6 (4.0) J g⁻¹ |
Data sourced from Rietveld et al. (2021).[1]
The thermodynamic relationship between the two polymorphs is illustrated in the following diagram.
References
Benzylthiouracil in Thyroid Research: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU) is a thioamide antithyroid agent used in the management of hyperthyroidism. Like other drugs in its class, its primary mechanism of action involves the inhibition of thyroid hormone synthesis. This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets, along with detailed experimental protocols for their identification and validation in a thyroid research context. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in endocrinology and thyroid-related drug discovery.
Molecular Targets of this compound
The primary established target of this compound is Thyroid Peroxidase (TPO) , a key enzyme in the synthesis of thyroid hormones.[1] Additionally, evidence suggests that thiouracil derivatives may also modulate the activity of the Thyroid-Stimulating Hormone (TSH) Receptor .
Thyroid Peroxidase (TPO) Inhibition
This compound's principal therapeutic effect stems from its ability to block the function of TPO.[1] TPO is a membrane-bound glycoprotein located on the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). By inhibiting TPO, this compound effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.
Modulation of the TSH Receptor
Emerging evidence suggests that antithyroid drugs, including thiouracil derivatives, may also exert effects on the TSH receptor. The proposed mechanism involves the inactivation of the TSH-binding site of the receptor through a reducing action. This could potentially interfere with the binding of TSH and thyroid-stimulating antibodies, which are characteristic of Graves' disease. However, it is important to note that direct and quantitative evidence for this compound's activity as a TSH receptor antagonist is currently limited.
Data Presentation: Comparative Clinical and Preclinical Data
Quantitative data is essential for evaluating the efficacy and safety profile of any therapeutic agent. Below are tables summarizing the available clinical and preclinical data for this compound, with comparisons to other commonly used antithyroid drugs where available.
Table 1: Comparative Clinical Outcomes of this compound (BTU) and Methimazole (MMI) in the Treatment of Graves' Disease [1][2]
| Outcome | This compound (BTU) | Methimazole (MMI) | p-value |
| Remission Rate (12-18 months) | 31.9% | 58.3% | 0.012 |
| Relapse Rate | 14.5% | 11.1% | 0.76 |
| Adverse Effects (Overall) | 10.4% | 18.2% | Not significant |
Table 2: Incidence of Specific Adverse Effects with this compound (BTU) and Methimazole (MMI) [1][2]
| Adverse Effect | This compound (BTU) | Methimazole (MMI) |
| Agranulocytosis | 1 case reported | 1 case reported |
| ANCA-associated vasculitis | 1 case reported | 1 case reported |
Table 3: In Vitro Inhibitory Potency of Thiouracil Derivatives against Lactoperoxidase (LPO) - A TPO Surrogate
| Compound | IC50 (µM) |
| Methimazole (MMI) | 7.0 ± 1.1 |
| Propylthiouracil (PTU) | Data suggests lower potency than MMI |
Note: Direct IC50 values for this compound against TPO are not currently available in the literature. The data presented for MMI and PTU against LPO serves as a proxy.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the identification and validation of this compound's targets in thyroid research.
Thyroid Peroxidase (TPO) Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of TPO.
Principle: TPO catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H2O2). The rate of color development is proportional to TPO activity. An inhibitor will reduce the rate of this reaction. The guaiacol assay is a commonly used method.[3]
Materials:
-
Purified porcine or recombinant human TPO
-
Guaiacol solution (33 mM)
-
Hydrogen peroxide (H2O2) solution (0.27 mM)
-
Phosphate buffer (pH 7.4)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 470 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing:
-
50 µL of phosphate buffer
-
40 µL of the test compound solution at various concentrations
-
50 µL of guaiacol solution
-
20 µL of TPO enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 5 minutes).
-
Initiate the reaction by adding 50 µL of H2O2 solution to each well.
-
Immediately measure the absorbance at 470 nm at regular intervals (e.g., every 30 seconds) for a total of 3-5 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits TPO activity by 50%.
TSH Receptor Signaling Assay (cAMP Measurement)
This assay is used to assess the ability of a compound to act as an antagonist to the TSH receptor.
Principle: The TSH receptor is a G-protein coupled receptor (GPCR) that, upon activation by TSH, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] A TSH receptor antagonist will inhibit this TSH-induced cAMP production.
Materials:
-
A cell line stably expressing the human TSH receptor (e.g., CHO-hTSHR or HEK293-hTSHR)
-
Cell culture medium and supplements
-
Bovine TSH (bTSH)
-
This compound (or other test compounds)
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer
-
Multi-well cell culture plates
Procedure:
-
Seed the TSH receptor-expressing cells into a multi-well plate and allow them to adhere and grow overnight.
-
Pre-incubate the cells with various concentrations of the test compound for a specific period (e.g., 30 minutes).
-
Stimulate the cells with a known concentration of bTSH (typically the EC50 concentration for cAMP production) for a defined time (e.g., 30-60 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration to determine the IC50 value for the inhibition of TSH-stimulated cAMP production.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Target Validation Strategies
Validating a molecular target is a critical step in drug discovery. The following strategies can be employed to validate the role of TPO and the TSH receptor as targets for this compound.
Cellular Target Engagement
-
Principle: To confirm that this compound directly interacts with its intended target within a cellular context.
-
Method: This can be achieved using techniques such as cellular thermal shift assays (CETSA) or by using radiolabeled this compound to demonstrate binding to TPO or the TSH receptor in intact cells or cell membrane preparations.
Cell-Based Functional Assays
-
Principle: To demonstrate that the interaction of this compound with its target leads to a functional consequence in a relevant cell-based model.
-
Method: For TPO, this would involve measuring the inhibition of thyroid hormone synthesis in a thyroid cell line (e.g., FRTL-5 cells). For the TSH receptor, this would involve demonstrating the inhibition of TSH-mediated downstream effects, such as iodine uptake or thyroglobulin gene expression.
Genetic Approaches
-
Principle: To show that the effect of this compound is dependent on the presence of its target.
-
Method: Using techniques like CRISPR/Cas9 to knock out the TPO or TSH receptor gene in a thyroid cell line. The effect of this compound would then be compared in the knockout cells versus the wild-type cells. A diminished or absent effect in the knockout cells would provide strong evidence for target specificity.
Conclusion
This compound is an established antithyroid drug with a primary mechanism of action centered on the inhibition of Thyroid Peroxidase. While its potential effects on the TSH receptor are an area of active investigation, further research is required to fully elucidate this secondary mechanism and to quantify its direct inhibitory potency against both targets. The experimental protocols and validation strategies outlined in this guide provide a robust framework for researchers to further investigate the molecular pharmacology of this compound and to explore the development of novel therapeutics for thyroid disorders. The provided comparative data underscores the clinical relevance of such research, highlighting the need for a deeper understanding of the subtle differences between available antithyroid medications.
References
- 1. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid method 1b: Thyrotropin-stimulating hormone (TSH) receptor activation based on cAMP measurement | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction [mdpi.com]
- 4. Frontiers | TSH Receptor Homodimerization in Regulation of cAMP Production in Human Thyrocytes in vitro [frontiersin.org]
Basic Pharmacological Profile of Benzylthiouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylthiouracil (6-benzyl-2-thiouracil, BTU) is a thioamide antithyroid agent belonging to the thiouracil class of drugs. It is utilized in the management of hyperthyroidism, exerting its therapeutic effect primarily through the inhibition of thyroid hormone synthesis. This document provides a comprehensive overview of the basic pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and available pharmacokinetic data. It is intended to serve as a technical resource for researchers and professionals involved in drug development and pharmacological sciences. While specific quantitative data for some parameters of this compound are limited in publicly available literature, this guide synthesizes the existing knowledge and provides context through comparisons with related thiouracil derivatives.
Chemical and Physical Properties
This compound is a derivative of thiouracil with a benzyl group at the 6th position. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 6-benzyl-2-sulfanylidene-1H-pyrimidin-4-one[1] |
| Synonyms | 6-Benzyl-2-thiouracil, Basdene, Bentiuracil[1] |
| Molecular Formula | C₁₁H₁₀N₂OS[2] |
| Molecular Weight | 218.28 g/mol [2][3] |
| CAS Number | 6336-50-1[1] |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 200 mg/mL with ultrasonic and warming)[4] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of thyroid hormone synthesis.[5] This is achieved through two main pathways:
-
Inhibition of Thyroid Peroxidase (TPO): Like other thioamides, this compound blocks the function of thyroid peroxidase, a key enzyme in the thyroid gland.[5] TPO is responsible for catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[6] By inhibiting TPO, this compound effectively reduces the production of new thyroid hormones.[5] It is important to note that this compound does not inhibit the release of pre-formed thyroid hormones from the thyroid gland.[5]
-
Inhibition of Type 1 Deiodinase (D1): this compound has been shown to be a potent inhibitor of type 1 iodothyronine deiodinase (D1).[7] This enzyme is responsible for the peripheral conversion of the prohormone T4 to the more biologically active T3. Inhibition of D1 contributes to the overall reduction in circulating T3 levels.
The signaling pathway for thyroid hormone synthesis and the points of inhibition by this compound are illustrated in the diagram below.
Caption: Inhibition of Thyroid Hormone Synthesis and Peripheral Conversion by this compound.
Pharmacodynamics
In Vitro Activity
| Target | IC₅₀ (µM) | Species | Assay Conditions | Reference |
| Type 1 Deiodinase (D1) | < 1.7 | Rat | Liver homogenates, in the presence of 20 mM DTT | [7] |
This study found that this compound was a more potent inhibitor of D1 than propylthiouracil (PTU), which had an IC₅₀ of 1.7 µM under the same conditions.[7]
In Vivo and Clinical Efficacy
Early animal studies in rats indicated that this compound has a potent antithyroid activity, being approximately 10 times as active as thiouracil and only slightly less potent than propylthiouracil in reducing thyroid iodine concentration.[8] Interestingly, in chicks, this compound was found to be considerably more active than both propylthiouracil and thiouracil.[8]
A clinical study in patients with Graves' disease compared the efficacy of this compound with methimazole. The key findings are summarized below:
| Outcome | This compound | Methimazole | p-value |
| Remission Rate (12-18 months) | 31.9% | 58.3% | 0.012 |
| Relapse Rate | 11.1% | 14.5% | 0.76 |
This study suggests that while both drugs are effective, methimazole may lead to a higher remission rate after a standard course of treatment.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as bioavailability, volume of distribution, clearance, and half-life, are not well-documented in recent literature. The primary route of excretion is reported to be renal.[9]
An early study investigated the excretion of this compound in humans after oral administration. While the full quantitative data from this study is not widely accessible, it provides some insights into its disposition compared to other thiouracil derivatives. Due to the lack of specific data, the pharmacokinetic profile of the closely related drug, propylthiouracil (PTU), is provided below for context. It is important to note that these values may not be directly extrapolated to this compound.
| Parameter | Propylthiouracil (PTU) Value |
| Bioavailability | 80-95%[10][11] |
| Protein Binding | ~80%[10][11] |
| Volume of Distribution | ~30 L[10][11] |
| Half-life | 1-2 hours[10][11] |
| Clearance | ~120 ml/min/m²[10][11] |
| Metabolism | Hepatic[11] |
| Excretion | <10% unchanged in urine[10][11] |
Adverse Effects
A significant and potentially severe adverse effect associated with this compound is the development of antineutrophil cytoplasmic antibody (ANCA)-associated vasculitis.[9][12] This is a rare but serious complication that can affect various organ systems.[12] The proposed mechanism involves the bioactivation of the drug by myeloperoxidase (MPO) in neutrophils, leading to an autoimmune response.[12]
Experimental Protocols
Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol-based)
This spectrophotometric assay measures the TPO-catalyzed oxidation of guaiacol in the presence of hydrogen peroxide.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. In vitro assessment of thyroid peroxidase inhibition by chemical exposure: comparison of cell models and detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C11H10N2OS | CID 685814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced ANCA-associated Vasculitis: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structure-Activity Relationship of Benzylthiouracil Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylthiouracil and its analogs represent a class of compounds with significant potential as antithyroid agents. Their primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the SAR of this compound analogs, complete with quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Hyperthyroidism is a clinical condition characterized by the overproduction of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The primary therapeutic intervention for hyperthyroidism involves the use of antithyroid drugs that suppress the synthesis of these hormones. Thiouracil derivatives, including the well-known propylthiouracil (PTU) and its analog this compound, are a cornerstone of this therapeutic approach. These compounds exert their effect by inhibiting thyroid peroxidase (TPO), the enzyme responsible for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3.
The core structure of this compound, featuring a benzyl group at the 6-position of the 2-thiouracil scaffold, provides a versatile platform for chemical modification. By systematically altering the substituents on the benzyl ring and other positions of the thiouracil moiety, it is possible to modulate the compound's inhibitory potency against TPO, as well as its pharmacokinetic and pharmacodynamic properties. This guide delves into the critical aspects of the SAR of this compound analogs, providing researchers with the necessary information to advance the development of novel antithyroid therapeutics.
Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this compound analogs against thyroid peroxidase is highly dependent on their structural features. The following table summarizes the quantitative SAR data for a series of representative this compound analogs. The data is compiled from various studies and serves to illustrate key SAR trends. Propylthiouracil (PTU) is included as a reference compound.
Table 1: Thyroid Peroxidase Inhibitory Activity of this compound Analogs
| Compound ID | R-Group (at para-position of Benzyl Ring) | TPO Inhibition IC50 (µM) | Reference |
| PTU | n-Propyl (at C6) | 1.2 | [1] |
| BTU-1 | -H | (benchmark) | N/A |
| BTU-2 | -CH2CH3 | < 1.2 | [2] |
| BTU-3 | -CH2CH2CH2CH3 | < 1.2 | [2] |
| BTU-4 | -OCH3 | (hypothetical) | N/A |
| BTU-5 | -Cl | (hypothetical) | N/A |
| BTU-6 | -NO2 | (hypothetical) | N/A |
Key SAR Insights:
-
Alkyl Substituents on the Benzyl Ring: The presence of small alkyl groups, such as ethyl and n-butyl, at the para-position of the benzyl ring appears to enhance the inhibitory activity against TPO, as suggested by the increased potency of 6-(p-alkylanilino)-2-thiouracils compared to PTU[2]. This suggests that hydrophobic interactions in the active site of TPO play a crucial role in binding.
-
The Thiouracil Core: The 2-thiouracil moiety is essential for activity. The thione group (C=S) is a key feature for TPO inhibition.
-
The Benzyl Group: The benzyl group at the 6-position is a critical determinant of activity, likely contributing to the overall lipophilicity and steric interactions within the enzyme's active site.
Experimental Protocols
General Synthesis of 6-Benzyl-2-thiouracil Analogs
The synthesis of 6-benzyl-2-thiouracil and its substituted analogs can be achieved through a well-established condensation reaction. A representative protocol is provided below.
Scheme 1: General Synthesis of 6-Benzyl-2-thiouracil Analogs
Caption: Synthetic scheme for 6-benzyl-2-thiouracil analogs.
Materials:
-
Substituted ethyl benzoylacetate (1.0 eq)
-
Thiourea (1.1 eq)
-
Sodium metal (1.1 eq)
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Distilled water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the sodium ethoxide solution, add thiourea and the appropriately substituted ethyl benzoylacetate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: The precipitate of the 6-benzyl-2-thiouracil analog is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Characterization: The structure and purity of the synthesized analogs should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Thyroid Peroxidase (TPO) Inhibition Assay
The inhibitory activity of the synthesized this compound analogs against TPO can be determined using an in vitro assay. A common method involves monitoring the TPO-catalyzed oxidation of a chromogenic substrate, such as guaiacol.
Workflow for TPO Inhibition Assay
Caption: Workflow for the in vitro TPO inhibition assay.
Materials:
-
Thyroid tissue (e.g., from porcine or bovine sources)
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Guaiacol solution
-
Hydrogen peroxide (H₂O₂) solution
-
Synthesized this compound analogs
-
Propylthiouracil (PTU) as a positive control
-
Spectrophotometer
Procedure:
-
Preparation of Thyroid Microsomes:
-
Homogenize fresh or frozen thyroid tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Finally, centrifuge the second supernatant at a very high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in phosphate buffer and determine the protein concentration (e.g., by Bradford assay).
-
-
TPO Inhibition Assay:
-
In a 96-well plate or cuvettes, add the phosphate buffer, thyroid microsomal preparation, guaiacol solution, and varying concentrations of the test compounds (this compound analogs) or PTU.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding a solution of H₂O₂.
-
Immediately monitor the change in absorbance at 470 nm over time using a spectrophotometer. The rate of increase in absorbance corresponds to the rate of TPO-catalyzed oxidation of guaiacol.
-
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of TPO activity, by fitting the data to a dose-response curve.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound analogs is the inhibition of thyroid peroxidase, which disrupts the synthesis of thyroid hormones.
Signaling Pathway of TPO Inhibition
Caption: Inhibition of thyroid hormone synthesis by this compound analogs.
As depicted in the diagram, thyroid peroxidase catalyzes two key steps in thyroid hormone synthesis: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein, followed by the coupling of these iodotyrosine residues to form T3 and T4. This compound analogs act as inhibitors of TPO, effectively blocking these processes and thereby reducing the production of thyroid hormones.
Conclusion
The structure-activity relationship of this compound analogs provides a valuable framework for the development of new and improved antithyroid drugs. The insights gained from SAR studies, such as the beneficial effect of para-alkyl substitutions on the benzyl ring, can guide the design of more potent TPO inhibitors. The experimental protocols detailed in this guide offer a practical basis for the synthesis and biological evaluation of novel analogs. Future research in this area should focus on expanding the library of synthesized analogs to build a more comprehensive quantitative SAR model, which will be instrumental in the discovery of next-generation therapeutics for hyperthyroidism.
References
Methodological & Application
Application Notes and Protocols for Inducing Hypothyroidism in Rodent Models Using Benzylthiouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing hypothyroidism in rodent models using benzylthiouracil. While specific data for this compound is limited in publicly available literature, this document extrapolates from established protocols for the closely related and well-studied thiouracil derivative, propylthiouracil (PTU). The provided protocols should be considered as a starting point and may require optimization for specific research needs.
Introduction
This compound is a thioamide antithyroid agent, structurally related to propylthiouracil (PTU).[1] Like other thioureylenes, it is expected to induce hypothyroidism by inhibiting thyroid peroxidase (TPO), the key enzyme in thyroid hormone synthesis.[2][3] This action blocks the production of thyroxine (T4) and triiodothyronine (T3), leading to a hypothyroid state. Rodent models of hypothyroidism are crucial for studying the pathophysiology of thyroid disorders and for the preclinical evaluation of therapeutic agents.
Mechanism of Action
The primary mechanism of action for thiouracil derivatives, including this compound, is the inhibition of thyroid peroxidase (TPO). TPO catalyzes two crucial steps in thyroid hormone synthesis: the iodination of tyrosine residues on thyroglobulin and the coupling of these iodotyrosines to form T4 and T3. By inhibiting TPO, this compound effectively reduces the synthesis of new thyroid hormones. It is important to note that it does not affect the release of pre-formed hormones from the thyroid gland.
Signaling Pathway of Thiouracil Derivatives
Caption: Mechanism of this compound Action.
Experimental Protocols
Due to the lack of specific published protocols for this compound in inducing hypothyroidism in rodents, the following protocols are adapted from established methods using propylthiouracil (PTU). It is strongly recommended to perform a pilot study with a range of doses to determine the optimal concentration of this compound for your specific animal model and research objectives.
Materials
-
This compound (BTU)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose, distilled water)
-
Rodents (rats or mice, specify strain, age, and sex)
-
Gavage needles
-
Standard laboratory equipment for animal handling and housing
Recommended Starting Doses (Extrapolated from PTU studies)
The following table provides suggested starting doses for this compound based on common PTU protocols. A dose-response study is crucial to identify the most effective and well-tolerated dose.
| Administration Route | Suggested Starting Dose Range | Frequency | Duration |
| Oral Gavage (Rats) | 10 - 50 mg/kg body weight | Daily | 2 - 8 weeks |
| Drinking Water (Rats) | 0.01% - 0.05% (w/v) | Ad libitum | 2 - 8 weeks |
| Oral Gavage (Mice) | 10 - 50 mg/kg body weight | Daily | 2 - 8 weeks |
| Drinking Water (Mice) | 0.01% - 0.05% (w/v) | Ad libitum | 2 - 8 weeks |
Experimental Workflow
References
Protocol for the Administration of Benzylthiouracil to Laboratory Animals: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU) is a thioamide compound closely related to propylthiouracil (PTU) and is utilized in preclinical research as an antithyroid agent.[1] Its primary mechanism of action involves the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2][3][4] This property makes BTU a valuable tool for inducing hypothyroidism in laboratory animals, providing a model to study the pathophysiology of thyroid disorders and to evaluate potential therapeutic interventions. These application notes provide a comprehensive overview of the protocols for administering this compound to laboratory animals, with a focus on rodent models.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting thyroid peroxidase (TPO). TPO is responsible for catalyzing two crucial steps in thyroid hormone synthesis: the oxidation of iodide ions and their subsequent incorporation into tyrosine residues on the thyroglobulin protein.[2][3] By blocking TPO, this compound effectively reduces the production of thyroxine (T4) and triiodothyronine (T3).[5] It is important to note that this compound does not affect the release of pre-synthesized thyroid hormones stored in the thyroid gland.
Data Presentation
The following tables summarize quantitative data extrapolated from studies on related thioamide compounds, which can serve as a starting point for dose-ranging studies with this compound. It is crucial to perform pilot studies to determine the optimal dose for the specific animal model and research question.
Table 1: Recommended Starting Doses of Related Thioamides for Inducing Hypothyroidism in Rodents
| Compound | Species | Route of Administration | Dosage | Duration | Reference |
| Propylthiouracil (PTU) | Rat | Oral Gavage | 15 mg/kg body weight/day | 45 days | [6] |
| Propylthiouracil (PTU) | Rat | Drinking Water | 0.05% (w/v) | 3 weeks | [7] |
| Propylthiouracil (PTU) | Mouse | Drinking Water | 1 mg/ml | 30 days | [8] |
| Methimazole (MMI) | Rat | Drinking Water | 0.02% - 0.04% (wt/vol) | 14-42 days | [9] |
| Methimazole (MMI) | Rat | Intragastric Tube | 5 mg/100 g or 8 mg/100 g body weight/day | 21 days | [9] |
| Methylthiouracil (MTU) | Rat | Injection | 0.1 - 0.5 mg/kg body weight | Not Specified | [10] |
Table 2: Expected Effects of Thioamide Treatment on Thyroid Hormone Levels in Rats
| Treatment | Serum T4 | Serum T3 | Serum TSH | Reference |
| Propylthiouracil (PTU) | Significantly Decreased | Significantly Decreased | Significantly Increased | [6][11] |
| Methimazole (MMI) | Significantly Decreased | Significantly Decreased | Significantly Increased | [9] |
Experimental Protocols
Induction of Hyperthyroidism (Optional Pre-treatment)
In some experimental designs, it is necessary to first induce a state of hyperthyroidism before administering an antithyroid agent like this compound.
Protocol for Induction of Hyperthyroidism in Mice:
-
Method 1: Intraperitoneal Injection: Administer levothyroxine (T4) via intraperitoneal injection at a dose of 1 µg/g of body weight. Injections should be performed every 48 hours to maintain a hyperthyroid state.[1][12]
-
Method 2: Oral Administration: Dissolve levothyroxine in the drinking water at a concentration that delivers the desired daily dose. This method requires continuous administration.[1][12]
Monitoring: Regularly monitor serum T4 levels to confirm the hyperthyroid state.
Preparation of this compound Formulation
The proper formulation of this compound is critical for accurate and consistent dosing.
-
Vehicle Selection: The choice of vehicle will depend on the route of administration and the solubility of this compound. Common vehicles for oral administration include distilled water, saline, or a 0.5% methylcellulose solution. For injection, sterile saline is typically used. It is essential that the vehicle is biologically inert and does not interfere with the experimental outcomes.[13]
-
Preparation for Oral Gavage:
-
Weigh the required amount of this compound powder.
-
Create a homogenous suspension in the chosen vehicle. Sonication may be required to ensure uniform distribution.
-
Prepare the formulation fresh daily to ensure stability.
-
-
Preparation for Administration in Drinking Water:
-
Calculate the total daily dose required for the animal cohort.
-
Dissolve the this compound in the total volume of drinking water that will be consumed in 24 hours.
-
Ensure the solution is thoroughly mixed. Prepare fresh medicated water daily.
-
Administration of this compound
a. Oral Gavage
Oral gavage ensures the precise administration of a known dose of the compound.
-
Animal Restraint: Properly restrain the animal to prevent injury. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be necessary.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.
-
Procedure:
-
Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Carefully remove the needle.
-
Monitor the animal for any signs of distress after the procedure.
-
b. Intraperitoneal (IP) Injection
-
Animal Restraint: Securely restrain the animal, exposing the abdomen.
-
Injection Site: In rodents, the injection is typically given in the lower right or left abdominal quadrant to avoid the cecum and bladder.
-
Procedure:
-
Use a sterile syringe and an appropriately sized needle (e.g., 25-27 gauge for mice).
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no blood or fluid is drawn back, which would indicate improper placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Mandatory Visualization
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by this compound
Caption: Inhibition of Thyroid Hormone Synthesis by this compound.
Experimental Workflow for Inducing Hypothyroidism
Caption: Workflow for this compound-induced hypothyroidism.
References
- 1. Insight Into Mouse Models of Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of inactivation of thyroid peroxidase by thioureylene drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. droracle.ai [droracle.ai]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Effect of Hypothyroidism and Hyperthyroidism on Tissue Thyroid Hormone Concentrations in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EXPERIMENTAL STUDY OF HYPOTHYROIDISM IN RATS WITH SPECIAL REFERENCE TO THE NO-EFFECTIVE DOSE [avmj.journals.ekb.eg]
- 11. Correlation of serum triiodothyronine (T3) and thyroxine (T4) with biologic effects of thyroid hormone replacement in propylthiouracil-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of protocols for induction of chronic hyperthyroidism in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lar.fsu.edu [lar.fsu.edu]
Application Notes and Protocols for the Study of Benzylthiouracil in Thyroid Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, dedicated research on the specific application of Benzylthiouracil (BTU) in thyroid cancer cell lines is not extensively available in published literature. This compound is primarily recognized as a thioamide antithyroid agent for treating hyperthyroidism. The following application notes and protocols are presented as a foundational and scientifically-grounded framework for researchers aiming to investigate the potential anti-neoplastic effects of this compound on thyroid cancer cells. The proposed mechanisms and experimental designs are based on the known activities of related compounds and the key signaling pathways implicated in thyroid carcinogenesis.
Application Notes
Introduction
Thyroid cancer is the most prevalent endocrine malignancy, with subtypes ranging from well-differentiated papillary and follicular carcinomas to highly aggressive anaplastic thyroid carcinoma (ATC). Key signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, are frequently dysregulated in these cancers and represent critical targets for therapeutic intervention.[1][2] this compound (BTU), a derivative of thiouracil, is known to inhibit thyroid peroxidase, but its effects on cancer-specific signaling cascades are uncharacterized. These notes provide a strategic guide to evaluate BTU as a potential therapeutic agent in thyroid cancer cell line models.
Objective
The primary objective is to conduct a systematic in vitro evaluation of this compound to determine its:
-
Cytotoxic and anti-proliferative effects on a panel of human thyroid cancer cell lines.
-
Ability to induce apoptosis or cause cell cycle arrest.
-
Mechanism of action via modulation of key cancer-related signaling pathways.
Recommended Cell Lines
To ensure comprehensive analysis, a panel of cell lines representing different thyroid cancer histotypes and genetic backgrounds should be used:
-
Papillary Thyroid Carcinoma (PTC):
-
BCPAP: Harbors the BRAFV600E mutation.
-
TPC-1: Characterized by a RET/PTC1 rearrangement.
-
-
Follicular Thyroid Carcinoma (FTC):
-
WRO: Carries a wild-type BRAF and RAS mutation.
-
-
Anaplastic Thyroid Carcinoma (ATC):
-
8505C: Harbors BRAFV600E and PIK3CA mutations.
-
SW1736: Carries a BRAFV600E mutation and TP53 mutation.
-
-
Normal Control:
-
Nthy-ori 3-1: An immortalized normal human thyroid follicular epithelial cell line, to assess cancer-specific cytotoxicity.
-
Key Investigational Assays
-
Cell Viability Assay: To determine the dose-dependent effect of BTU on cell proliferation and calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay: To quantify the induction of programmed cell death.
-
Cell Cycle Analysis: To determine if BTU causes arrest at specific phases of the cell cycle.
-
Western Blot Analysis: To investigate the modulation of proteins within the MAPK/ERK and PI3K/Akt signaling pathways.
Experimental Workflow and Hypothetical Pathway
The overall experimental strategy is designed to first screen for efficacy (cytotoxicity) and then to elucidate the underlying mechanism of action.
Caption: Overall experimental workflow for evaluating this compound.
The diagram below illustrates a hypothesized mechanism where this compound may inhibit two primary signaling pathways known to drive thyroid cancer proliferation and survival.
References
Application Note: In Vitro Screening of Thyroid Peroxidase Inhibitors Using Benzylthiouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyroid peroxidase (TPO) is a crucial enzyme in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4). It catalyzes the oxidation of iodide and the subsequent iodination of tyrosine residues on the thyroglobulin protein, as well as the coupling of these iodotyrosine residues to form the thyroid hormones.[1][2] Inhibition of TPO is a key mechanism for the treatment of hyperthyroidism and a target for screening potential endocrine-disrupting chemicals. Benzylthiouracil (6-Benzyl-2-thiouracil), a derivative of thiouracil, is recognized as an active pharmaceutical ingredient for managing hyperthyroidism, acting as a potent inhibitor of TPO.[3][4] In vivo studies have indicated that this compound's antithyroid activity is approximately ten times that of thiouracil and comparable to that of propylthiouracil (PTU).[1][5]
This application note provides a detailed protocol for an in vitro assay to screen for TPO inhibitors using the Amplex® UltraRed fluorescent substrate. This assay offers a sensitive and high-throughput compatible method for determining the inhibitory potential of compounds like this compound. While a specific IC50 value for this compound from this in vitro assay is not widely reported in the literature, this protocol provides the means to determine it and to use this compound as a reference inhibitor.
Thyroid Hormone Synthesis Pathway and TPO Inhibition
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicles, with TPO playing a central enzymatic role. The pathway is initiated by the uptake of iodide from the bloodstream into the thyroid follicular cells. TPO then utilizes hydrogen peroxide to oxidize iodide to a reactive iodine species, which is subsequently incorporated into tyrosine residues of the thyroglobulin protein. Finally, TPO catalyzes the coupling of these iodinated tyrosines to form T3 and T4, which are stored in the follicular colloid before being released into circulation. TPO inhibitors, such as this compound, typically contain a thiourea moiety that interferes with the enzyme's active site, thereby blocking these critical steps in hormone synthesis.[2][6]
Caption: Thyroid hormone synthesis pathway and the inhibitory action of this compound on Thyroid Peroxidase (TPO).
Experimental Protocols
This section details the in vitro assay for screening TPO inhibitors using the Amplex® UltraRed reagent. The protocol is adapted from established methods for high-throughput screening of TPO inhibition.
Materials and Reagents
-
Thyroid Peroxidase (TPO): Human or rat thyroid microsomes (commercially available or prepared from thyroid tissue).
-
This compound: (CAS No. 6336-50-1)
-
Reference Inhibitors: Methimazole (MMI, CAS No. 60-56-0), Propylthiouracil (PTU, CAS No. 51-52-5).
-
Amplex® UltraRed Reagent: (e.g., Thermo Fisher Scientific, Cat. No. A36006)
-
Hydrogen Peroxide (H₂O₂): 30% solution.
-
Potassium Phosphate Buffer: 200 mM, pH 7.4.
-
Dimethyl Sulfoxide (DMSO): ACS grade.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader: (Excitation: ~530-560 nm, Emission: ~590 nm).
Reagent Preparation
-
200 mM Potassium Phosphate Buffer (pH 7.4): Prepare by mixing monobasic and dibasic potassium phosphate solutions to the desired pH.
-
10 mM Amplex® UltraRed Stock Solution: Dissolve the reagent in DMSO. Store protected from light at -20°C.
-
300 µM Hydrogen Peroxide Working Solution: Prepare fresh daily by diluting the 30% stock solution in 200 mM Potassium Phosphate Buffer.
-
TPO Working Solution: Dilute the thyroid microsome stock in 200 mM Potassium Phosphate Buffer to the desired final concentration (e.g., 12.5 µg/mL total protein).
-
Compound Stock Solutions (10 mM): Dissolve this compound, MMI, and PTU in DMSO.
-
Compound Dilution Series: Prepare a serial dilution of the compound stock solutions in DMSO to achieve the desired final assay concentrations.
Assay Procedure
The following workflow outlines the steps for performing the TPO inhibition assay.
Caption: Experimental workflow for the in vitro TPO inhibition assay using Amplex® UltraRed.
-
Compound Plating: Add 2 µL of the compound dilutions (including this compound, MMI, PTU, and DMSO as a vehicle control) to the wells of a 96-well black microplate.
-
Enzyme Addition: Add 100 µL of the TPO working solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing 25 µM Amplex® UltraRed and 300 µM H₂O₂ in 200 mM Potassium Phosphate Buffer. Add 100 µL of this mixture to each well to start the reaction.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at approximately 545 nm and emission at approximately 590 nm.
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.
-
Normalization: The data should be normalized to the vehicle control (DMSO) wells, which represent 100% TPO activity.
-
Percentage Inhibition Calculation: Calculate the percentage of TPO inhibition for each compound concentration using the following formula: % Inhibition = 100 - [ (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100 ]
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of TPO activity).
Data Presentation
The inhibitory activity of this compound should be compared with known TPO inhibitors. The following table provides reference IC50 values for MMI and PTU obtained from in vitro TPO inhibition assays. The IC50 for this compound can be determined using the protocol described above and added to this table for comparison.
| Compound | Common Abbreviation | CAS Number | In Vitro TPO Inhibition IC50 (µM) |
| This compound | BTU | 6336-50-1 | To be determined |
| Methimazole | MMI | 60-56-0 | 0.11[1] |
| Propylthiouracil | PTU | 51-52-5 | 1.2[1] |
Table 1: In Vitro Inhibitory Potency of Thiouracil Derivatives against Thyroid Peroxidase.
Expected Results and Discussion
Based on its known antithyroid activity, this compound is expected to exhibit a dose-dependent inhibition of TPO in this in vitro assay. The resulting IC50 value will provide a quantitative measure of its potency as a TPO inhibitor, which can be directly compared to other compounds in the thiouracil class, such as MMI and PTU. The Amplex® UltraRed-based assay is a robust and sensitive method for this purpose, offering a reliable platform for screening and characterizing TPO inhibitors in a drug discovery or toxicology setting. The determination of a precise IC50 for this compound will be valuable for its further pharmacological characterization and for its use as a standard reference compound in future TPO inhibition studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. longdom.org [longdom.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of antithyroid agents 6-propyl-2-thiouracil and 1-mehtyl-2-mercaptoimidazole on human thyroid iodine peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing a Dose-Response Curve for Benzylthiouracil in Cell Culture
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU) is a thioamide compound recognized for its role as an antithyroid agent.[1][2] Its primary mechanism of action involves the inhibition of thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3] Understanding the specific cellular effects of this compound is crucial for elucidating its therapeutic potential and off-target effects. This document provides a detailed protocol for establishing a dose-response curve for this compound in a relevant human thyroid cell line, enabling the assessment of its cytotoxic or anti-proliferative activity. The protocols outlined herein are foundational for preclinical drug development and mechanistic studies.
Materials and Methods
Cell Line Selection and Culture
The human follicular thyroid carcinoma cell line, FTC-133 , is a suitable model for these studies.[4][5] These cells are well-characterized and have been used in studies of thyroid cancer progression and drug resistance.[4] Alternatively, the Nthy-ori 3-1 cell line, derived from normal human thyroid follicular cells, can be used to compare the effects on non-cancerous cells.[6][7][8]
FTC-133 Cell Culture Protocol:
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, they should be passaged. This is achieved by washing with a phosphate-buffered saline (PBS), followed by detachment with a 0.25% trypsin-EDTA solution. Cells are then re-seeded at a density of 1-5 x 10,000 cells/cm².
Preparation of this compound Stock Solution
This compound is soluble in Dimethyl sulfoxide (DMSO).[9][10]
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. To enhance solubility, ultrasonic and warming may be necessary.[10]
-
Storage: The stock solution should be aliquoted and stored at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[10]
-
Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in the complete cell culture medium immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Protocols
Protocol for Determining the Dose-Response of this compound using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Day 1: Cell Seeding
-
Harvest FTC-133 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells per well) in a volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range for a new compound is broad, for example, from 0.1 µM to 1000 µM, to identify the active concentration range.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells in triplicate or quadruplicate.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Day 4 (after 48h incubation): MTT Assay
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a clear and structured table for easy comparison.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.235 | 0.091 | 98.8 |
| 1 | 1.198 | 0.076 | 95.8 |
| 10 | 0.987 | 0.065 | 79.0 |
| 50 | 0.634 | 0.053 | 50.7 |
| 100 | 0.312 | 0.041 | 25.0 |
| 500 | 0.150 | 0.029 | 12.0 |
| 1000 | 0.088 | 0.021 | 7.0 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the dose-response of this compound.
Thyroid Stimulating Hormone Receptor (TSHR) Signaling Pathway
Caption: TSHR signaling pathway and the inhibitory action of this compound.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTC-133 Cells [cytion.com]
- 5. accegen.com [accegen.com]
- 6. researchgate.net [researchgate.net]
- 7. Reevaluation of the Effect of Iodine on Thyroid Cell Survival and Function Using PCCL3 and Nthy-ori 3-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound (6-Benzyl-2-thiouracil) | Others 12 | 6336-50-1 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Benzylthiouracil in 3D Spheroid Culture Models of Thyroid Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Benzylthiouracil in three-dimensional (3D) thyroid spheroid culture models. This advanced in vitro system offers a more physiologically relevant environment compared to traditional 2D cell culture, enabling more accurate assessment of drug efficacy and mechanism of action. These protocols are designed to assist in the study of thyroid function, pathophysiology, and the development of novel therapeutics for thyroid disorders.
Introduction
Three-dimensional spheroid culture models are emerging as powerful tools in endocrine research. These models, which can be generated from primary thyroid cells or cell lines, self-assemble into spherical aggregates that recapitulate key aspects of in vivo thyroid follicles, including cell-cell interactions, polarity, and a microenvironment with physiological gradients.[1][2] this compound, a thioamide antithyroid agent, functions by inhibiting thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones.[3][4] The use of this compound in 3D thyroid spheroids allows for a detailed investigation of its inhibitory effects on thyroid hormone production in a tissue-like context.
Mechanism of Action of this compound
This compound is a derivative of thiouracil and a potent inhibitor of thyroid peroxidase (TPO).[3][5] TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells that catalyzes two crucial steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin (Tg) protein and the subsequent coupling of these iodotyrosines (monoiodotyrosine [MIT] and diiodotyrosine [DIT]) to form thyroxine (T4) and triiodothyronine (T3).[6][7] By inhibiting TPO, this compound effectively blocks the production of new thyroid hormones.[3] It is important to note that it does not inhibit the release of pre-synthesized and stored thyroid hormones from the colloid.[3]
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition by this compound
The synthesis of thyroid hormones is a multi-step process tightly regulated by the hypothalamic-pituitary-thyroid (HPT) axis. Thyroid Stimulating Hormone (TSH) from the pituitary gland binds to the TSH receptor (TSHR) on thyroid follicular cells, activating signaling cascades, primarily the cAMP pathway, which upregulates the expression and activity of key proteins involved in hormone synthesis, including the sodium-iodide symporter (NIS), thyroglobulin (Tg), and thyroid peroxidase (TPO).[8]
The following Graphviz diagram illustrates the key steps in thyroid hormone synthesis and the point of inhibition by this compound.
Caption: Thyroid hormone synthesis pathway and this compound's inhibitory action on TPO.
Experimental Protocols
The following protocols provide a framework for establishing 3D thyroid spheroid cultures and evaluating the effects of this compound.
Protocol 1: Formation of Thyroid Spheroids using the Liquid Overlay Technique
This protocol is suitable for forming spheroids from both primary human thyroid cells and thyroid cell lines (e.g., Nthy-ori 3-1).
Materials:
-
Primary human thyroid cells or thyroid cell line
-
Culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and TSH [1-10 mIU/mL])
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture thyroid cells in a standard T75 flask to 80-90% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in culture medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation and morphology daily using an inverted microscope.
Protocol 2: Treatment of Thyroid Spheroids with this compound
Materials:
-
Pre-formed thyroid spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium
Procedure:
-
After 3-5 days of culture, when spheroids are well-formed and compact, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A starting range could be 1 µM to 100 µM, based on data from similar antithyroid drugs.
-
Carefully remove 50 µL of the old medium from each well containing a spheroid.
-
Add 50 µL of the medium containing the appropriate this compound concentration (or vehicle control) to each well.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, proceed with downstream assays.
Protocol 3: Assessment of Spheroid Viability
Materials:
-
Treated thyroid spheroids
-
CellTiter-Glo® 3D Cell Viability Assay kit (Promega) or similar
-
Luminometer-compatible 96-well plates (white-walled)
Procedure:
-
Transfer the treated spheroids and medium to a white-walled 96-well plate.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Quantification of Thyroid Hormone (T4) Secretion
Materials:
-
Supernatants from treated thyroid spheroid cultures
-
Thyroxine (T4) ELISA kit
-
Microplate reader
Procedure:
-
At the end of the this compound treatment period, carefully collect the culture supernatant from each well without disturbing the spheroids.
-
Store the supernatants at -80°C until analysis.
-
Perform the T4 ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of T4 in each sample based on the standard curve.
-
Normalize the T4 concentration to the cell viability data if necessary.
Protocol 5: Gene Expression Analysis of Thyroid-Specific Markers by RT-qPCR
Materials:
-
Treated thyroid spheroids
-
RNA extraction kit suitable for 3D cultures (e.g., TRIzol, or a column-based kit with an optimized lysis step)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., TSHR, NIS, TPO, TG) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Collect spheroids from each treatment condition.
-
Wash with PBS and centrifuge.
-
Lyse the spheroids using the chosen RNA extraction reagent. For spheroids in Matrigel, a dissociation step with a reagent like Dispase may be necessary before lysis.[3]
-
Follow the manufacturer's protocol for RNA purification.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix with the master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of target genes compared to the vehicle control.
-
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on 3D thyroid spheroids.
Caption: Workflow for evaluating this compound in 3D thyroid spheroids.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting typical results from these experiments.
Table 1: Effect of this compound on Thyroid Spheroid Viability
| This compound Conc. (µM) | Mean Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.5 |
| 10 | 95.3 ± 6.1 |
| 50 | 89.7 ± 5.8 |
| 100 | 82.4 ± 7.3 |
Table 2: Inhibition of T4 Secretion by this compound in Thyroid Spheroids
| This compound Conc. (µM) | Mean T4 Concentration (ng/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 15.2 ± 1.8 | 0 |
| 1 | 12.5 ± 1.5 | 17.8 |
| 10 | 8.1 ± 1.1 | 46.7 |
| 50 | 4.3 ± 0.8 | 71.7 |
| 100 | 2.5 ± 0.5 | 83.6 |
Note: The IC50 for T4 inhibition by the related compound methimazole in a thyroid explant culture was reported to be 13 ± 4.0 µM, and for propylthiouracil, it was 8.6 ± 1.3 µM. An IC50 for this compound would be expected in a similar range.
Table 3: Relative Gene Expression in Thyroid Spheroids after 48h this compound Treatment (10 µM)
| Gene | Relative Expression (Fold Change vs. Control) ± SD |
| TSHR | 0.95 ± 0.12 |
| NIS | 0.88 ± 0.15 |
| TPO | 1.05 ± 0.20 |
| TG | 0.92 ± 0.18 |
Note: Thionamides like methimazole have been shown to potentially increase thyroglobulin and TPO mRNA concentrations in some 2D cell culture models, an effect that may differ in a 3D context.
Conclusion
The use of 3D thyroid spheroid models provides a robust and physiologically relevant platform to investigate the effects of antithyroid compounds like this compound. The protocols and application notes presented here offer a comprehensive guide for researchers to establish these models and conduct detailed analyses of drug efficacy, mechanism of action, and effects on thyroid-specific gene expression. This approach can significantly contribute to a deeper understanding of thyroid biology and the development of more effective therapies for thyroid disorders.
References
- 1. Propylthiouracil inhibits the conversion of L-thyroxine to L-triiodothyronine. An explanation of the antithyroxine effect of propylthiouracil and evidence supporting the concept that triiodothyronine is the active thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithyroid peroxidase autoantibodies in thyroid diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Integrative Analysis of DNA Methylation and Gene Expression Identified Follicular Thyroid Cancer-Specific Diagnostic Biomarkers [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Overcoming Challenges in Nucleic Acid Isolation from 3D Tumor Models - Life in the Lab [thermofisher.com]
Application Notes and Protocols for the Quantification of Benzylthiouracil in Biological Samples
Introduction
Benzylthiouracil is a thioamide drug with potential applications in the management of hyperthyroidism. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound.
While specific validated methods for this compound are not extensively reported in publicly available literature, the analytical techniques established for the structurally similar compound, Propylthiouracil (PTU), serve as an excellent foundation. The methodologies presented here are based on established principles for small molecule quantification and can be adapted and validated for this compound analysis in a research or clinical laboratory setting. The primary analytical techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, such as this compound. This method is suitable for routine analysis and can be validated to provide accurate and precise results.
A. Principle
The method involves the separation of this compound from endogenous components in the biological sample using a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength.
B. Experimental Protocol
1. Sample Preparation: Protein Precipitation
This protocol is suitable for plasma or serum samples.
-
To 200 µL of plasma/serum sample in a microcentrifuge tube, add 400 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
2. Chromatographic Conditions (Adaptable for this compound)
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.5) in a ratio of 30:70 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound (likely around 270-280 nm) |
| Internal Standard | A structurally similar compound not present in the sample (e.g., Methylthiouracil). |
C. Data Presentation: Expected Performance Characteristics (Based on Propylthiouracil Data)
The following table summarizes typical validation parameters that should be established for a this compound HPLC-UV method.
| Parameter | Expected Range |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for applications requiring low detection limits, such as pharmacokinetic studies with low dosage regimens.
A. Principle
This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This compound is separated from the sample matrix on an HPLC column and is then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for highly selective quantification.
B. Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for plasma, serum, and urine samples.
-
To 200 µL of the biological sample in a glass tube, add 50 µL of an internal standard solution.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for injection.
2. LC-MS/MS Conditions (Adaptable for this compound)
| Parameter | Recommended Condition |
| Column | C18 or PFP (pentafluorophenyl) column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient program starting with a low percentage of Mobile Phase B, ramping up to elute this compound, followed by a column wash and re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ion Transitions | To be determined by infusion of a this compound standard solution into the mass spectrometer. |
| Internal Standard | A stable isotope-labeled this compound (e.g., this compound-d5) is highly recommended for optimal accuracy. |
C. Data Presentation: Expected Performance Characteristics (Based on Propylthiouracil Data)
The following table outlines the expected performance characteristics for a validated this compound LC-MS/MS method.
| Parameter | Expected Range |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | To be assessed and minimized. |
III. Method Validation
It is imperative that any analytical method developed for the quantification of this compound in biological samples be fully validated according to the guidelines of regulatory agencies such as the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). Key validation parameters to be assessed include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
IV. Visualizations
A. Experimental Workflow for Sample Preparation (Protein Precipitation)
Caption: Workflow for sample preparation using protein precipitation.
B. Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow of an LC-MS/MS analysis.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes for research professionals. It is essential to perform in-house validation of any analytical method to ensure its suitability for the intended application. The provided performance characteristics are illustrative and based on data for a related compound; actual performance for this compound must be experimentally determined.
Application Notes and Protocols for Benzylthiouracil Administration in Drinking Water for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylthiouracil (BTU) is an antithyroid agent belonging to the thioamide class of drugs, closely related to propylthiouracil (PTU).[1] Its primary mechanism of action involves the inhibition of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[2] By blocking the production of these hormones, this compound can induce a state of hypothyroidism, making it a valuable tool in animal models for studying thyroid-related diseases and the effects of thyroid hormone deficiency on various physiological systems. This document provides detailed application notes and protocols for the administration of this compound and related thiouracil compounds in drinking water for animal studies, with a focus on rodent models.
Data Presentation
Table 1: Summary of Propylthiouracil (PTU) Administration in Drinking Water for Rodent Studies
| Animal Model | PTU Concentration in Drinking Water | Duration of Treatment | Observed Effects | Reference |
| Pregnant C57BL/6j mice | 5 ppm or 50 ppm | Gestational day 14 to postnatal day 21 | Induction of mild to moderate hypothyroidism in dams and pups; altered maternal behavior in offspring.[2] | [2] |
| ICR male mice (6 weeks old) | 1 mg/ml (administered as 2 mg daily) | 3 weeks | Induction of hypothyroidism.[3] | [3] |
| Mice | Not specified | 21 days | Induction of a hypothyroid state.[4] | [4] |
| Mice | 0.05% | 30 days | Induction of hypothyroidism; delayed sickness behavior in response to LPS.[1] | [1] |
Note: ppm stands for parts per million (equivalent to mg/L).
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
This compound and other thiouracil derivatives exert their effects by targeting thyroid peroxidase (TPO) in the thyroid gland. TPO is a key enzyme in the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form T4 and T3. By inhibiting TPO, thiouracils effectively block the synthesis of new thyroid hormones.
Experimental Protocols
Protocol 1: Induction of Hypothyroidism in Mice using a Thiouracil Derivative (e.g., Propylthiouracil) in Drinking Water
This protocol is based on established methods for inducing hypothyroidism in mice using propylthiouracil (PTU) and can be adapted for this compound, with considerations for its solubility.
Materials:
-
Propylthiouracil (PTU) or this compound (BTU)
-
Distilled water
-
Animal drinking bottles (light-protected if the compound is light-sensitive)
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
pH meter and pH adjustment solutions (if necessary)
-
Scale accurate to 0.1 mg
-
For this compound: Dimethyl sulfoxide (DMSO)[5]
Procedure:
-
Solution Preparation (Propylthiouracil):
-
To prepare a 50 ppm (50 mg/L) solution, weigh 50 mg of PTU and add it to a beaker.
-
Add a small amount of distilled water to create a slurry.
-
Gradually add the remaining volume of distilled water to reach a final volume of 1 liter, while continuously stirring with a magnetic stirrer until the PTU is fully dissolved.
-
For a 0.05% solution, dissolve 500 mg of PTU in 1 liter of distilled water.
-
-
Solution Preparation (this compound):
-
This compound has low solubility in water.[6] A stock solution in DMSO may be necessary.[5]
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 200 mg of this compound in 1 mL of DMSO with ultrasonic and warming to aid dissolution.[5]
-
The stock solution can then be diluted in the drinking water to the desired final concentration. It is crucial to determine the final concentration of DMSO and ensure it is at a level that is non-toxic to the animals. A vehicle control group receiving drinking water with the same concentration of DMSO should be included in the study.
-
-
Animal Housing and Acclimation:
-
House animals in standard laboratory conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Administration of Medicated Drinking Water:
-
Replace the regular drinking water with the freshly prepared thiouracil-containing water.
-
Provide the medicated water ad libitum.
-
Prepare fresh solutions at least weekly, or more frequently if the stability of the compound in water is a concern. Store stock solutions and prepared drinking water protected from light if the compound is light-sensitive.
-
-
Monitoring:
-
Measure water consumption daily for the first few days and then at regular intervals throughout the study to ensure that the taste of the compound does not deter the animals from drinking.[7]
-
Monitor the body weight of the animals at least twice a week.[7]
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
At the end of the study, collect blood samples to measure serum levels of T3, T4, and thyroid-stimulating hormone (TSH) to confirm the hypothyroid state.
-
Experimental Workflow
Important Considerations
-
Palatability: Thiouracil derivatives may have a bitter taste, which could reduce water intake and lead to dehydration. It is essential to monitor water consumption, especially during the initial phase of administration. Adding a sweetener like sucrose or saccharin may be considered to improve palatability, but a control group with the sweetener alone should be included.
-
Stability: The stability of this compound in water over time should be determined to ensure consistent dosing. Solutions should be prepared fresh and protected from light if the compound is light-sensitive.
-
Dosage Calculation: Administration in drinking water results in an estimated dose based on the average water consumption of the animals. The actual dose received by individual animals may vary. For more precise dosing, administration by oral gavage may be considered.
-
Animal Welfare: Regular monitoring of the animals' health is crucial. Signs of excessive weight loss, dehydration, or other adverse effects should be addressed promptly in consultation with veterinary staff.
-
Regulatory Compliance: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the Institutional Animal Care and Use Committee (IACUC).
Conclusion
The administration of this compound and related thiouracil compounds in drinking water is a feasible and non-invasive method for inducing hypothyroidism in animal models. Careful planning, including considerations for solubility, palatability, and stability, along with rigorous monitoring of the animals, are essential for the successful execution of such studies. The protocols and data presented here provide a foundation for researchers to design and implement their own studies investigating the role of thyroid hormones in health and disease.
References
- 1. Sickness behavior is delayed in hypothyroid mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In Utero and Postnatal Propylthiouracil-Induced Mild Hypothyroidism Impairs Maternal Behavior in Mice [frontiersin.org]
- 3. Effect of Low-level Laser Therapy on Propylthiouracil-induced Hypothyroidism Model Mice: A Pilot Study [jkslms.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
Troubleshooting & Optimization
Stability of Benzylthiouracil in different buffer solutions and cell culture media
This technical support center provides guidance on the stability of Benzylthiouracil in common experimental solutions. Direct stability data for this compound in various buffers and cell culture media is limited. Therefore, the information provided is substantially based on stability studies of Propylthiouracil (PTU), a structurally similar thiouracil derivative. Researchers should consider this information as a general guide and perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare stock solutions in an organic solvent such as DMSO. For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C. For longer-term storage (up to 6 months), it is advisable to store aliquots at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the expected stability of this compound in aqueous buffers?
Q3: Can I use this compound in cell culture media?
A3: Yes, but with caution regarding its stability. Based on data from Propylthiouracil, it is advisable to add this compound to the cell culture medium immediately before starting the experiment. The complex composition of cell culture media, which includes vitamins and other components, could potentially affect the stability of the compound over time. The pH of most standard cell culture media (e.g., DMEM) is typically around 7.2-7.4, which should be acceptable for short-term experiments.
Q4: Is this compound sensitive to light?
A4: Forced degradation studies on Propylthiouracil have shown that it is susceptible to photodegradation.[2][3] Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or media. | Low aqueous solubility of this compound. | First, dissolve this compound in an organic solvent like DMSO to make a concentrated stock solution. Then, dilute the stock solution with the aqueous buffer or media. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the experimental solution. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted aqueous solutions. If using a multi-day experimental setup, consider replenishing the this compound-containing medium daily. Based on data for the related compound Propylthiouracil, degradation is more likely in basic conditions (pH > 7.4).[2][3] |
| Discoloration or change in the appearance of the this compound solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh one. Ensure proper storage conditions, including protection from light and appropriate temperature. |
Stability of Propylthiouracil (as a proxy for this compound)
The following tables summarize the stability data for Propylthiouracil (PTU) from published studies. This data can be used as a conservative estimate for the stability of this compound.
Table 1: Stability of Propylthiouracil Suspension in a Vehicle of 1:1 Ora-Sweet:Ora-Plus and 1:1 1% Methylcellulose:Simple Syrup, NF. [4][5][6]
| Storage Temperature | Time to Retain >90% of Initial Concentration |
| 25°C (Room Temperature) | 70 days |
| 4°C (Refrigerated) | 91 days |
Table 2: Forced Degradation of Propylthiouracil. [2][3]
| Condition | Observation |
| Acidic Hydrolysis (e.g., HCl) | Resistant to degradation. |
| Neutral Hydrolysis (e.g., water) | Resistant to degradation. |
| Basic Hydrolysis (e.g., NaOH) | Significant degradation observed. |
| Oxidative Stress (e.g., H₂O₂) | Significant degradation observed. |
| Photolytic Stress (e.g., UV light) | Significant degradation observed. |
| Thermal Stress | Resistant to degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Thiouracil Derivatives (based on Propylthiouracil analysis) [1][2]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 50:35:15 v/v/v) with 0.1% acetic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 276 nm.[1]
-
Column Temperature: 45°C.
-
Procedure:
-
Prepare a standard curve of this compound in the mobile phase.
-
At specified time points, withdraw samples from the stability study.
-
Centrifuge the samples to remove any precipitates.
-
Inject a known volume of the supernatant onto the HPLC column.
-
Quantify the amount of remaining this compound by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. Stability of an extemporaneously compounded propylthiouracil suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. ijpsr.com [ijpsr.com]
- 4. medscape.com [medscape.com]
- 5. Stability of propylthiouracil in extemporaneously prepared oral suspensions at 4 and 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Benzylthiouracil Resistance in Thyroid Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating benzylthiouracil as a potential therapeutic agent for thyroid cancer. Given the limited direct literature on this compound resistance in thyroid cancer, this guide extrapolates from the known mechanisms of thioamides and common drug resistance pathways in thyroid malignancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (BTU) is a thioamide antithyroid agent, similar to propylthiouracil (PTU).[1] Its primary mechanism is the inhibition of thyroid peroxidase (TPO).[2] TPO is a crucial enzyme in the synthesis of thyroid hormones, as it catalyzes the iodination of tyrosine residues on thyroglobulin.[3][4][5] By inhibiting TPO, BTU effectively blocks the production of new thyroid hormones.[2] In a cancer context, it is hypothesized that this disruption of normal thyroid hormone synthesis pathways could negatively impact the viability of differentiated thyroid cancer cells that may retain some of these normal physiological functions.
Q2: Why would thyroid cancer cells be sensitive to this compound?
Differentiated thyroid cancers, such as papillary and follicular thyroid carcinoma, often retain some characteristics of normal thyroid follicular cells, including the expression of thyroid peroxidase (TPO). The working hypothesis for using this compound in this context is that the inhibition of TPO-mediated processes could induce cellular stress and apoptosis in these cancer cells.
Q3: What are the common mechanisms of drug resistance in thyroid cancer?
Drug resistance in thyroid cancer is a significant clinical challenge and often involves the activation of alternative signaling pathways that promote cell survival and proliferation.[6][7] Two of the most well-documented pathways involved in resistance to targeted therapies are:
-
The MAPK (RAS-RAF-MEK-ERK) Pathway: Hyperactivation of this pathway, often due to mutations in BRAF or RAS genes, is a key driver of thyroid cancer growth and is implicated in resistance to various therapies.[8][9][10]
-
The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Its aberrant activation, which can be caused by mutations in PIK3CA or loss of the tumor suppressor PTEN, is a known mechanism of resistance to both conventional chemotherapy and targeted agents in thyroid cancer.[11][12][13]
Q4: How might thyroid cancer cells develop resistance to this compound?
While specific data on BTU resistance is scarce, we can hypothesize several mechanisms based on general principles of drug resistance:
-
Pathway Reactivation/Bypass: Cancer cells may upregulate compensatory signaling pathways, such as the MAPK or PI3K/Akt pathways, to overcome the metabolic stress induced by BTU.[14][15]
-
Target Alteration: Although less common for this class of drugs, mutations in the TPO gene could potentially reduce the binding affinity of this compound.
-
Drug Efflux: Increased expression of multidrug resistance (MDR) proteins, such as P-glycoprotein (ABCB1), could actively pump BTU out of the cancer cells, reducing its intracellular concentration and efficacy.[16]
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound in our thyroid cancer cell line over time.
Your cell line may be developing acquired resistance. This is often characterized by an increase in the IC50 value of the drug.
Initial Verification Steps:
-
Confirm Drug Integrity: Ensure your stock of this compound is not degraded. Prepare a fresh solution and repeat the cell viability assay.
-
Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Mycoplasma Testing: Check for mycoplasma contamination, as this can alter cellular responses to drugs.
Investigative Experiments:
| Experiment | Purpose | Expected Outcome if Resistance Mechanism is Present |
| Western Blot Analysis | To assess the activation state of key survival pathways. | Increased phosphorylation of key proteins in the MAPK pathway (p-ERK) and/or PI3K/Akt pathway (p-Akt) in resistant cells compared to sensitive parental cells. |
| Quantitative PCR (qPCR) | To check for upregulation of drug efflux pumps. | Increased mRNA expression of ABCB1 (MDR1) or other relevant ABC transporters in resistant cells. |
| Combination Therapy Assay | To identify potential strategies to overcome resistance. | Synergistic cell killing when this compound is combined with a MAPK inhibitor (e.g., Dabrafenib) or a PI3K/Akt inhibitor (e.g., Everolimus). |
Problem 2: Our this compound-treated xenograft model shows initial tumor regression followed by regrowth.
This is a common observation in vivo and suggests the development of a resistant tumor population.
Investigative Experiments:
| Experiment | Purpose | Expected Outcome if Resistance Mechanism is Present |
| Immunohistochemistry (IHC) on Tumor Samples | To analyze protein expression and pathway activation in the tumor microenvironment. | Tumors from the regrowth phase show increased staining for p-ERK, p-Akt, or proliferation markers (e.g., Ki-67) compared to tumors from the initial regression phase. |
| Exome Sequencing of Tumor Biopsies | To identify acquired genetic mutations that may confer resistance. | New mutations may be identified in genes associated with the MAPK or PI3K/Akt pathways (e.g., NRAS, KRAS, PIK3CA) in the resistant tumors.[8] |
| In Vivo Combination Study | To test therapeutic strategies to overcome the observed resistance. | Co-administration of this compound with a MAPK or PI3K pathway inhibitor leads to sustained tumor regression and prevents or delays regrowth compared to this compound monotherapy. |
Experimental Protocols
Protocol 1: Western Blot for Signaling Pathway Activation
-
Cell Lysis: Culture sensitive (parental) and resistant thyroid cancer cells to 80% confluency. Treat with this compound at the IC50 concentration for various time points (e.g., 0, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed thyroid cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a second inhibitor (e.g., a MAPK or PI3K inhibitor), or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a proprietary solvent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis. Combination effects can be analyzed using software that calculates a combination index (CI).
Visualizations
Caption: Fig 1. Hypothesized Mechanism of Action of this compound.
Caption: Fig 2. Resistance via Bypass Signaling Pathways.
Caption: Fig 3. Workflow for Investigating BTU Resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Propylthiouracil? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. droracle.ai [droracle.ai]
- 8. Molecular Mechanisms of Resistance to Kinase Inhibitors and Redifferentiation in Thyroid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt/mTOR: A promising therapeutic target for non-medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. THE PI3K-AKT-mTOR PATHWAY IN INITIATION AND PROGRESSION OF THYROID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. Activation of the AKT-mTOR pathway confers selpercatinib resistance in thyroid cancer cells harboring the CCDC6-RET fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
Benzylthiouracil Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support center for Benzylthiouracil (BTU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting solutions for common issues encountered during cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (BTU) is a thioamide compound, closely related to propylthiouracil (PTU), that primarily functions as an antithyroid agent. Its main mechanism of action is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones.[1] By blocking TPO, BTU prevents the iodination of tyrosine residues on thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3).[2]
Q2: What are the potential known or suspected off-target effects of this compound?
While the primary target of BTU is thyroid peroxidase, its structural similarity to other thioamides like propylthiouracil (PTU) suggests potential for off-target activities. Thioamides have been reported to have extrathyroidal actions, including the inhibition of lactoperoxidase, which could affect mucosal surfaces.[3] They may also have effects on the gastric, olfactory, and auditory systems.[3] Furthermore, studies on PTU have indicated that it can influence gene expression and modulate the function of various cell types, suggesting that BTU could have similar broader cellular effects beyond its intended target.[3][4]
Q3: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are key strategies:
-
Use the Lowest Effective Concentration: It is critical to determine the optimal concentration of BTU for your specific assay. High concentrations are more likely to lead to non-specific binding and off-target effects.[5] A dose-response experiment is highly recommended to identify the lowest concentration that elicits the desired on-target effect.
-
Include Proper Controls: Well-designed experiments with appropriate controls are essential. This includes using a vehicle control (e.g., DMSO), a negative control compound that is structurally similar to BTU but inactive against the target, and a positive control for the expected phenotype.[5]
-
Orthogonal Approaches: To confirm that the observed phenotype is due to the on-target activity of BTU, consider using an orthogonal approach. This could involve using another inhibitor with a different chemical scaffold that targets the same protein or using a genetic approach like siRNA or CRISPR to knockdown the target protein and observe if the phenotype is recapitulated.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that BTU is binding to its intended target within the cell at the concentrations used in your assay.[6][7]
Q4: I am observing high background noise in my assay. What could be the cause and how can I fix it?
High background in cellular assays can obscure the specific signal and lead to misinterpretation of results. Common causes and solutions include:
-
Non-specific Binding of Reagents:
-
Antibodies: If you are using antibodies for detection, they may be binding non-specifically. Ensure you are using a suitable blocking buffer and consider increasing the blocking time or trying a different blocking agent.[5] Adding a detergent like Tween-20 to your wash buffers can also help reduce non-specific binding.[5]
-
Compound Precipitation: At high concentrations, BTU might precipitate out of solution, leading to light scattering or other artifacts. Always ensure the compound is fully dissolved in your culture medium and consider filtering the final solution.
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, contributing to high background. Increase the number of wash steps or the volume of wash buffer used.[8]
-
Contamination: Microbial or chemical contamination of your reagents or cell cultures can lead to spurious signals. Always use fresh, sterile reagents and practice good cell culture technique.[9]
Q5: What is the recommended starting concentration for this compound in a cellular assay?
A specific universally recommended starting concentration for BTU in all cellular assays is not available due to its context-dependent activity. It is highly recommended to perform a dose-response or "kill curve" experiment to determine the optimal concentration for your specific cell line and assay.[10] Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to establish a dose-response curve and identify the EC50 or IC50 value.[11][12] For subsequent experiments, use a concentration at or slightly above the determined effective concentration to maximize on-target effects while minimizing off-target toxicity.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Health or Passage Number | Ensure cells are healthy and within a consistent passage number range for all experiments. Document cell passage number for each experiment. |
| Inconsistent Compound Preparation | Prepare fresh stock solutions of this compound regularly and store them properly. Always use the same solvent and final concentration of the solvent in all experimental wells. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to multiple wells to ensure consistency. |
| Plate Edge Effects | Avoid using the outer wells of the microplate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
Problem: No observable effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of your this compound stock. If possible, test its activity in a known positive control assay (e.g., a thyroid peroxidase inhibition assay). |
| Low Target Expression | Confirm that your cell line expresses the target protein (thyroid peroxidase or other potential targets) at a sufficient level. This can be checked by Western blot, qPCR, or other relevant methods. |
| Incorrect Assay Endpoint or Timing | The timing of your measurement may not be optimal to observe the effect. Perform a time-course experiment to determine the best time point for analysis. |
| Cell Culture Medium Interference | Components in the cell culture medium (e.g., serum proteins) may bind to this compound and reduce its effective concentration. Consider reducing the serum concentration if your cells can tolerate it, or perform the assay in a serum-free medium for a short duration. |
Problem: Observed cytotoxicity at concentrations intended for specific inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | This is a common issue with small molecule inhibitors. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish specific inhibition from general cytotoxicity.[13][14] |
| High Compound Concentration | The concentration used may be too high for your specific cell line. Refer to your dose-response curve and use the lowest effective concentration. |
| Synergistic Effects with Media Components | Some media components may interact with this compound to produce a toxic effect. If possible, try a different media formulation. |
Quantitative Data Summary
Due to the limited availability of published quantitative data specifically for this compound in various cellular assays, the following table provides a template for researchers to systematically record their own experimental data. It is crucial to determine these parameters empirically for your specific experimental setup.
| Cell Line | Assay Type | IC50 / EC50 (µM) | Maximum Effect (%) | Notes |
| e.g., MCF-7 | Cell Proliferation (MTT) | Enter your data | Enter your data | e.g., 72-hour incubation |
| e.g., HepG2 | TPO Inhibition | Enter your data | Enter your data | e.g., Cell-based assay |
| Your Cell Line | Your Assay | Enter your data | Enter your data | Document your conditions |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability (MTT Assay)
This protocol is a general guideline to determine the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. It is advisable to prepare a 2X concentrated stock of each dilution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Biochemical Assay for Thyroid Peroxidase (TPO) Inhibition
This protocol provides a method to assess the direct inhibitory effect of this compound on TPO activity.
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
TPO enzyme source (e.g., commercially available porcine TPO or microsomal fraction from thyroid tissue).
-
Guaiacol solution (substrate).
-
Hydrogen peroxide (H2O2) solution.
-
This compound dilutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 40 µL of this compound dilution (or buffer for control), and 50 µL of guaiacol solution to each well.
-
Add 20 µL of the TPO enzyme solution to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding 50 µL of H2O2 solution to each well.
-
-
Readout: Immediately measure the change in absorbance at 470 nm over time (kinetic read) or at a fixed endpoint using a microplate reader. The formation of tetraguaiacol results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.[9][15]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Extrathyroidal actions of antithyroid thionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arp1.com [arp1.com]
- 6. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sinobiological.com [sinobiological.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 11. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
Degradation profile of Benzylthiouracil under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation profile of Benzylthiouracil (BTU) under experimental conditions.
I. Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for this compound?
A forced degradation study, or stress testing, is a critical component of the drug development process.[1][2][3] It involves subjecting this compound to conditions more severe than accelerated stability testing to identify potential degradation products and understand its degradation pathways.[1][2] This is essential for developing and validating stability-indicating analytical methods, which are crucial for ensuring the safety, efficacy, and quality of the final drug product.[4]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
Based on ICH guidelines and common pharmaceutical practices, the following stress conditions are typically applied to this compound:
-
Hydrolytic Degradation: Exposure to acidic, basic, and neutral aqueous solutions.
-
Oxidative Degradation: Treatment with an oxidizing agent, most commonly hydrogen peroxide.
-
Photolytic Degradation: Exposure to a combination of UV and visible light.
-
Thermal Degradation: Subjecting the solid drug substance and solutions to high temperatures.
Q3: What concentration of this compound should be used for degradation studies?
While regulatory guidelines do not specify a particular concentration, a common starting point for forced degradation studies is 1 mg/mL of the drug substance in a suitable solvent.[5] The goal is to achieve a level of degradation, typically in the range of 5-20%, that is sufficient to detect and identify degradation products without leading to the formation of secondary, irrelevant degradants.
Q4: How are the degradation products of this compound analyzed and identified?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), is used to separate this compound from its degradation products.[4][6][7] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS/MS, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[6][8][9]
II. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound's degradation profile.
Guide 1: Hydrolytic Degradation
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation observed under acidic or basic conditions. | This compound may be stable to hydrolysis at room temperature. The concentration of the acid/base may be too low. | 1. Increase the temperature of the reaction mixture in increments (e.g., to 60°C, then 80°C).2. Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) in a stepwise manner (e.g., from 0.1 N to 1 N).3. Extend the duration of the study. |
| Complete degradation of this compound is observed. | The stress conditions (temperature, acid/base concentration) are too harsh. | 1. Decrease the temperature of the reaction.2. Use a lower concentration of the acid or base.3. Reduce the exposure time. |
| Precipitation is observed upon addition of acid or base. | This compound or its degradation products may have low solubility at the tested pH. | 1. Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility.2. Ensure the chosen co-solvent does not interfere with the degradation pathway or the analytical method. |
Guide 2: Oxidative Degradation
| Problem | Possible Cause | Troubleshooting Steps |
| No significant degradation with hydrogen peroxide. | The concentration of H₂O₂ may be insufficient, or the reaction may be slow at room temperature. | 1. Increase the concentration of H₂O₂ (e.g., from 3% to 30%).2. Gently heat the reaction mixture (e.g., to 40-60°C).3. Increase the reaction time. |
| Rapid and excessive degradation. | The oxidative conditions are too strong. | 1. Decrease the concentration of H₂O₂.2. Perform the experiment at a lower temperature (e.g., room temperature or below).3. Shorten the reaction time. |
| Multiple, poorly resolved peaks in the chromatogram. | Formation of numerous degradation products or secondary reactions. | 1. Use milder oxidative conditions to favor the formation of primary degradants.2. Optimize the HPLC method (e.g., gradient, mobile phase composition) to improve the separation of degradation products. |
Guide 3: Photolytic Degradation
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation is observed after exposure to light. | This compound may be photostable. The light intensity or duration may be insufficient. | 1. Ensure the light source meets ICH Q1B guidelines for illumination and UV energy.2. Increase the exposure time.3. Expose both the solid drug and a solution of the drug to light. |
| Inconsistent results between experiments. | Variations in the experimental setup. | 1. Ensure a consistent distance from the light source in all experiments.2. Monitor and control the temperature inside the photostability chamber.3. Use a calibrated photometer and radiometer to measure light exposure accurately. |
Guide 4: Thermal Degradation
| Problem | Possible Cause | Troubleshooting Steps |
| No degradation at elevated temperatures. | This compound is thermally stable under the tested conditions. | 1. Increase the temperature in a stepwise manner, being careful not to exceed the melting point of the compound.2. Extend the heating time. |
| The sample changes color or physical appearance, but no degradation peaks are seen. | The degradation products may not be UV-active or may be volatile. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.2. Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants. |
III. Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these protocols based on the observed stability of the molecule.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a flask.
-
Keep the flask at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C for 24 hours.
-
If still no degradation, repeat with 1 N HCl at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N or 1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH and neutralize with 0.1 N HCl.
-
-
Neutral Hydrolysis:
-
Mix the stock solution with water and reflux at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Protocol 2: Oxidative Degradation
-
Procedure:
-
Mix equal volumes of the this compound stock solution (1 mg/mL) and 3% hydrogen peroxide in a flask.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
If insufficient degradation is observed, increase the concentration of H₂O₂ to 30% or gently heat the solution.
-
Withdraw samples at various time points for HPLC analysis.
-
Protocol 3: Photolytic Degradation
-
Solid State:
-
Spread a thin layer of this compound powder in a shallow dish.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to the same light conditions as the solid sample.
-
A control solution should be stored in the dark.
-
-
Analysis:
-
At the end of the exposure period, dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.
-
Protocol 4: Thermal Degradation
-
Solid State:
-
Place this compound powder in a vial and heat it in an oven at 60°C for 7 days.
-
If no degradation is seen, increase the temperature in 20°C increments in subsequent experiments.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of this compound.
-
Heat the solution at 60°C for 7 days.
-
-
Analysis:
-
After the specified time, cool the samples to room temperature and analyze by HPLC.
-
IV. Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and structured table to allow for easy comparison of the degradation under different stress conditions.
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Assay of this compound | No. of Degradation Products | % Area of Major Degradant |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60°C | 92.5 | 2 | 4.8 (at RRT 0.85) |
| Base Hydrolysis | 0.1 N NaOH | 24 h | 60°C | 88.2 | 3 | 7.1 (at RRT 0.72) |
| Oxidative | 3% H₂O₂ | 24 h | RT | 85.7 | 4 | 9.3 (at RRT 1.15) |
| Photolytic (Solid) | 1.2 million lux h | RT | 98.1 | 1 | 1.2 (at RRT 0.91) | |
| Thermal (Solid) | 80°C | 7 days | 95.3 | 2 | 2.5 (at RRT 1.08) |
RRT = Relative Retention Time RT = Room Temperature Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
V. Visualizations
The following diagrams illustrate typical workflows and potential pathways in the study of this compound degradation.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rroij.com [rroij.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Adjusting Benzylthiouracil dosage to mitigate toxicity in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzylthiouracil (BTU) in long-term experimental studies. The focus is on strategies to mitigate potential toxicities through careful dosage adjustment and monitoring.
Disclaimer: Preclinical safety data for long-term this compound (BTU) administration is limited. Much of the guidance provided is extrapolated from clinical observations of BTU and preclinical and clinical data from Propylthiouracil (PTU), a closely related thiouracil derivative. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities associated with long-term this compound administration?
A1: Based on clinical data for BTU and related compounds like PTU, the primary toxicities of concern in long-term studies are:
-
ANCA-Associated Vasculitis: Inflammation of small blood vessels, which can affect various organs, particularly the kidneys (glomerulonephritis) and lungs.[1]
-
Agranulocytosis: A severe drop in white blood cells (neutrophils), leading to a high risk of serious infections.[2][3]
-
Hepatotoxicity: Liver injury, ranging from mild elevations in liver enzymes to severe liver failure.[4][5][6]
Q2: How can I establish a safe starting dose for my long-term animal study?
A2: A safe starting dose should be determined through a pilot dose range-finding study. This typically involves administering escalating doses of BTU to small groups of animals for a shorter duration (e.g., 2-4 weeks) and closely monitoring for signs of toxicity. The No-Observed-Adverse-Effect-Level (NOAEL) from these pilot studies can be used to inform the starting dose for the long-term study. It is crucial to consult established guidelines for preclinical safety evaluation, such as those from the FDA and OECD.[7][8][9]
Q3: What are the key monitoring parameters during a long-term study with this compound?
A3: Regular monitoring is critical for early detection of toxicity. Key parameters include:
-
Clinical Observations: Daily checks for changes in behavior, appetite, weight loss, and signs of illness.
-
Hematology: Complete blood counts (CBC) with differential, paying close attention to neutrophil counts to detect agranulocytosis.
-
Serum Biochemistry: Liver function tests (ALT, AST, ALP, bilirubin) and kidney function tests (BUN, creatinine).
-
Urinalysis: To screen for proteinuria and hematuria, which can be early signs of glomerulonephritis.
-
ANCA Testing: Periodic testing for anti-neutrophil cytoplasmic antibodies (ANCA) can be considered, especially if there are any clinical signs suggestive of vasculitis.
Q4: What should I do if I observe signs of toxicity in my experimental animals?
A4: If signs of toxicity are observed, the following steps are recommended:
-
Immediately reduce the dose of this compound or temporarily discontinue treatment, depending on the severity of the signs.
-
Increase the frequency of monitoring for the affected animals.
-
Consult with a veterinarian or a toxicologist to determine the best course of action.
-
At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough histopathological examination of key organs (liver, kidneys, spleen, lungs, and any other affected tissues).
Troubleshooting Guides
Issue 1: Suspected ANCA-Associated Vasculitis
Symptoms:
-
Unexplained weight loss
-
Lethargy
-
Hematuria or proteinuria in urinalysis
-
Elevated serum creatinine or BUN
-
Respiratory distress
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Temporarily suspend BTU administration. | To prevent further progression of potential vasculitis. |
| 2 | Perform immediate diagnostic tests. | Conduct urinalysis, serum biochemistry for kidney function, and consider ANCA testing if available for the species. |
| 3 | Dose Adjustment Strategy. | If vasculitis is confirmed or strongly suspected, discontinue BTU. If the study design permits, re-challenge at a significantly lower dose (e.g., 50% or less of the original dose) may be considered in a subset of animals after a washout period, with intensified monitoring. |
| 4 | Histopathology. | At necropsy, perform a thorough histopathological examination of the kidneys, lungs, and any other organs with suspected involvement. |
Proposed Signaling Pathway for Thiouracil-Induced ANCA-Associated Vasculitis
Caption: Hypothesized pathway of BTU-induced ANCA-associated vasculitis.
Issue 2: Onset of Agranulocytosis
Symptoms:
-
Sudden onset of fever, lethargy, or other signs of infection.
-
Significant drop in absolute neutrophil count in routine hematology.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Immediate cessation of BTU treatment. | Agranulocytosis is a life-threatening condition, and removal of the offending agent is paramount.[2] |
| 2 | Supportive Care. | Provide supportive care as advised by a veterinarian, which may include broad-spectrum antibiotics to prevent or treat infections. |
| 3 | Increased Monitoring. | Monitor CBC with differential daily or every other day until neutrophil counts recover. |
| 4 | Dose Adjustment. | Re-administration of BTU is generally not recommended after a confirmed episode of agranulocytosis due to the high risk of recurrence.[3] If continuation of the study with the compound is critical, a switch to a structurally different antithyroid agent (if applicable to the study goals) might be considered after a full recovery and careful risk-benefit assessment. |
Logical Workflow for Managing Suspected Agranulocytosis
Caption: Decision workflow for suspected agranulocytosis during BTU studies.
Issue 3: Signs of Hepatotoxicity
Symptoms:
-
Elevated serum ALT, AST, ALP, or bilirubin.
-
Jaundice (yellowing of skin or eyes, if observable).
-
Lethargy, decreased appetite.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Liver Enzyme Elevation. | Repeat serum biochemistry to confirm the findings and rule out sample handling errors. |
| 2 | Dose Reduction. | For mild to moderate enzyme elevations (e.g., 2-3 times the upper limit of normal) without clinical signs, consider a dose reduction of 25-50% and increase monitoring frequency to weekly. |
| 3 | Discontinuation. | For significant enzyme elevations (e.g., >3-5 times the upper limit of normal) or any elevation accompanied by clinical signs of illness, discontinue BTU administration. |
| 4 | Histopathology. | At necropsy, collect liver tissue for histopathological analysis to characterize the nature and extent of the liver injury. |
Experimental Protocols
Protocol 1: General Long-Term Toxicity Monitoring
This protocol is a general guideline and should be adapted to the specific animal model and study design.
-
Animal Model: Specify species, strain, sex, and age of animals.
-
Dose Administration:
-
Route of administration (e.g., oral gavage, in feed).
-
Vehicle used.
-
Dose levels (including a control group receiving the vehicle only). At least three dose levels are recommended.
-
Frequency and duration of administration (e.g., daily for 6 months).
-
-
Monitoring Schedule:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight and food consumption.
-
Monthly (or as indicated by pilot studies):
-
Hematology: Collect blood for Complete Blood Count (CBC) with differential.
-
Serum Biochemistry: Collect blood for analysis of liver and kidney function panels.
-
Urinalysis: Collect urine for analysis of key parameters including protein and blood.
-
-
-
Terminal Procedures:
-
At the end of the study, or for animals euthanized due to toxicity, perform a full necropsy.
-
Collect major organs and tissues for histopathological examination by a qualified pathologist. Pay special attention to the liver, kidneys, spleen, and bone marrow.
-
Experimental Workflow for Toxicity Assessment
Caption: General workflow for long-term toxicity studies with BTU.
Data Presentation
Table 1: Example Dose-Response Data for Hepatotoxicity Markers (Hypothetical Data)
| Dose Group | N | Serum ALT (U/L) (Mean ± SD) | Serum AST (U/L) (Mean ± SD) | Total Bilirubin (mg/dL) (Mean ± SD) |
| Vehicle Control | 10 | 35 ± 8 | 50 ± 12 | 0.2 ± 0.1 |
| Low Dose BTU | 10 | 45 ± 10 | 65 ± 15 | 0.2 ± 0.1 |
| Mid Dose BTU | 10 | 95 ± 25 | 130 ± 30 | 0.4 ± 0.2 |
| High Dose BTU | 10 | 250 ± 70 | 350 ± 90 | 1.1 ± 0.5* |
* p < 0.05, ** p < 0.01 compared to vehicle control.
Table 2: Example Hematological Findings in Response to BTU (Hypothetical Data)
| Dose Group | N | Total WBC (x10³/µL) (Mean ± SD) | Absolute Neutrophils (x10³/µL) (Mean ± SD) | Platelets (x10³/µL) (Mean ± SD) |
| Vehicle Control | 10 | 8.5 ± 1.5 | 4.5 ± 0.8 | 450 ± 50 |
| Low Dose BTU | 10 | 8.2 ± 1.3 | 4.3 ± 0.7 | 440 ± 45 |
| Mid Dose BTU | 10 | 6.5 ± 1.8 | 3.0 ± 0.9 | 430 ± 55 |
| High Dose BTU | 10 | 3.1 ± 1.2 | 1.2 ± 0.6 | 380 ± 60* |
* p < 0.05, ** p < 0.01 compared to vehicle control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antithyroid drug induced agranulocytosis: what still we need to learn ? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Propylthiouracil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Propylthiouracil-Induced Acute Liver Failure: Role of Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 8. fda.gov [fda.gov]
- 9. blog.biobide.com [blog.biobide.com]
Technical Support Center: Formulation of Benzylthiouracil for Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzylthiouracil. The following information is designed to address common challenges encountered during the formulation of this compound for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for preclinical research?
A1: The primary challenges in formulating this compound stem from its physicochemical properties. Key issues include:
-
Poor Aqueous Solubility: this compound has low solubility in water, which can lead to low oral bioavailability and difficulty in preparing solutions for parenteral administration.[1][2][3]
-
Polymorphism: this compound is known to exist in at least two polymorphic forms (Form I and Form II).[4][5] Form II is the more stable polymorph under ambient conditions.[4] Differences in polymorphic forms can affect solubility, dissolution rate, and bioavailability, leading to inconsistent experimental results.[5]
-
Stability: Like many thiouracil derivatives, this compound may be susceptible to degradation, particularly in solution. Ensuring the stability of the formulation throughout the experiment is crucial.
Q2: I am observing inconsistent results in my in vivo studies. Could the formulation be the cause?
A2: Yes, formulation inconsistencies are a common source of variability in preclinical studies. For this compound, this could be due to:
-
Precipitation: If the drug precipitates out of the vehicle after administration, the actual dose delivered to the systemic circulation will be lower and more variable.
-
Incomplete Dissolution: For solid dosage forms or suspensions, incomplete or variable dissolution in the gastrointestinal tract can lead to inconsistent absorption.
-
Polymorphic Conversion: If the less stable polymorph (Form I) is used, it could potentially convert to the more stable, less soluble Form II, altering the dissolution profile.[4][5]
Q3: What are the recommended starting points for selecting a vehicle for oral administration of this compound?
A3: For poorly soluble compounds like this compound, a tiered approach to vehicle selection is recommended. Start with simple aqueous vehicles and progress to more complex systems if solubility is insufficient. Common choices include:
-
Aqueous suspensions: Using a suspending agent (e.g., methylcellulose, carboxymethylcellulose) can help maintain a uniform dispersion of the drug particles. Particle size reduction (micronization) can improve the dissolution rate of suspended particles.[6]
-
Co-solvent systems: Mixtures of water and a water-miscible organic solvent (e.g., polyethylene glycol (PEG) 300 or 400, propylene glycol, ethanol) can significantly increase solubility.[3][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil, sesame oil) can enhance the oral absorption of lipophilic drugs.[3][8]
Q4: How can I improve the solubility of this compound in my formulation?
A4: Several strategies can be employed to enhance the solubility of this compound:
-
pH Adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the vehicle can increase its solubility.[3][9]
-
Use of Solubilizing Excipients: Surfactants (e.g., polysorbates, Cremophor® EL) can be used to form micelles that encapsulate the drug, increasing its apparent solubility.[1][7]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and stability.[9][10]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[3][6]
Troubleshooting Guides
Problem: Low and Variable Oral Bioavailability
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility leading to dissolution rate-limited absorption. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Formulation Enhancement: Move to a more enabling formulation such as a co-solvent system, a lipid-based formulation, or a solid dispersion.[3][11] |
| Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. | 1. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Conduct in vitro Precipitation Studies: Simulate the dilution in the stomach and intestine to assess the formulation's robustness. |
| Degradation of the drug in the acidic environment of the stomach. | 1. Enteric Coating: For solid dosage forms, consider an enteric coating to protect the drug from the stomach acid. 2. Administer with a pH-modifying agent: Co-administer with an agent that transiently increases gastric pH. |
Problem: Difficulty in Preparing a Homogeneous and Stable Formulation
| Possible Cause | Troubleshooting Step |
| Drug particles are agglomerating or settling in a suspension. | 1. Optimize Suspending Agent: Adjust the concentration or type of suspending agent (e.g., increase viscosity). 2. Reduce Particle Size: Smaller particles have a lower settling velocity. 3. Add a Wetting Agent: A surfactant can help disperse the drug particles. |
| The drug is not fully dissolving in a solution-based formulation. | 1. Increase Solubilizing Capacity: Increase the proportion of the co-solvent or surfactant in the vehicle.[1] 2. Gentle Heating and Sonication: These can aid in the dissolution process, but ensure the drug is stable at elevated temperatures.[2] 3. Re-evaluate Vehicle: The chosen vehicle may not be appropriate for the desired concentration. |
| The formulation appears to change over time (e.g., color change, precipitation). | 1. Conduct Stability Studies: Assess the stability of the formulation under the intended storage conditions and for the duration of the study.[12] 2. Protect from Light and Oxygen: If the drug is sensitive to light or oxidation, store the formulation in amber containers and consider adding an antioxidant. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H10N2OS | [13][14] |
| Molar Mass | 218.28 g/mol | [13] |
| Appearance | Light yellow to yellow solid | [2] |
| Polymorphism | Exists as at least two forms (I and II) | [4][5] |
| Solubility in DMSO | 200 mg/mL (with ultrasonic and warming) | [2] |
Table 2: Example Solubility Screening Data for this compound
(Note: This is a template for researchers to populate with their own data.)
| Vehicle | Concentration Achieved (mg/mL) | Observations |
| Water | e.g., < 0.1 | Insoluble |
| Saline | e.g., < 0.1 | Insoluble |
| 5% Dextrose in Water (D5W) | e.g., < 0.1 | Insoluble |
| 0.5% Methylcellulose in Water | e.g., Forms a suspension | Homogeneity needs to be assessed |
| 20% PEG 400 in Water | e.g., 1.0 | Clear solution |
| 10% Cremophor® EL in Water | e.g., 2.5 | Clear solution |
| Corn Oil | e.g., 0.5 | Fine suspension |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the saturation solubility of this compound in various preclinical vehicles.
-
Materials: this compound, selected vehicles (e.g., water, saline, PEG 400, corn oil), vials, orbital shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to pellet the remaining solid drug.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: Formulation Preparation for an Oral Dosing Study (Suspension)
-
Objective: To prepare a homogeneous and dose-accurate suspension of this compound for oral gavage in rodents.
-
Materials: this compound (micronized), vehicle (e.g., 0.5% w/v methylcellulose in purified water), mortar and pestle or homogenizer, calibrated balance, magnetic stirrer.
-
Method:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume.
-
Weigh the required amount of this compound.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to water while stirring.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste. This step ensures proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the mixture to a suitable container and stir with a magnetic stirrer for a defined period (e.g., 30 minutes) to ensure homogeneity.
-
Visually inspect the suspension for uniformity.
-
Continuously stir the suspension during dosing to maintain homogeneity.
-
Mandatory Visualizations
Caption: A typical experimental workflow for preparing and validating a this compound formulation for preclinical studies.
Caption: A decision tree for troubleshooting inconsistent in vivo results with this compound formulations.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Polymorphism of this compound, an active pharmaceutical ingredient against hyperthyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. merckmillipore.com [merckmillipore.com]
- 11. research.setu.ie [research.setu.ie]
- 12. altasciences.com [altasciences.com]
- 13. This compound | C11H10N2OS | CID 685814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
Validation & Comparative
A Comparative Analysis of Benzylthiouracil and Methimazole on Thyroid Hormone Levels in Graves' Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key antithyroid drugs, Benzylthiouracil (BTU) and Methimazole (MMI), focusing on their effects on thyroid hormone levels in patients with Graves' disease. This document synthesizes findings from clinical research to offer a comprehensive overview of their efficacy and safety profiles, supported by experimental data and detailed methodologies.
Executive Summary
Graves' disease, an autoimmune disorder characterized by hyperthyroidism, is primarily managed with antithyroid drugs that inhibit the synthesis of thyroid hormones. Methimazole is a widely prescribed thionamide, while this compound, a related compound, is also utilized. A key clinical study directly comparing these two agents in patients with Graves' disease has demonstrated that Methimazole is more effective in reducing free thyroxine (fT4) levels and achieving remission. While adverse effects were observed with both drugs, the difference in their frequency was not statistically significant.
Comparative Efficacy and Safety
A cross-sectional analytical study involving 121 patients with Graves' disease provides the most direct comparison between this compound and Methimazole.[1][2][3] The patient cohort was divided into two groups, with 77 patients receiving Carbimazole (which is metabolized to this compound) and 44 patients receiving Methimazole.[1][2][3]
The study's findings indicate a superior efficacy for Methimazole in the management of Graves' disease. The decrease in fT4 levels was reported to be "significantly earlier and more pronounced" with Methimazole compared to this compound.[1][2][3]
Quantitative Clinical Outcomes
| Outcome | This compound (BTU) Group (n=77) | Methimazole (MMI) Group (n=44) | p-value | Citation |
| Remission Rate (after 12-18 months) | 31.9% | 58.3% | 0.012 | [1][2][3] |
| Relapse Rate | 14.5% | 11.1% | 0.76 | [1][2][3] |
| Adverse Effects | 10.4% | 18.2% | Not Significant | [1][2][3] |
Mechanism of Action: Inhibition of Thyroid Hormone Synthesis
Both this compound and Methimazole are thioamides that share a common mechanism of action. They inhibit the enzyme thyroid peroxidase (TPO), which plays a crucial role in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). This inhibition disrupts the iodination of tyrosine residues on thyroglobulin, a critical step in hormone production.
References
Validating the Antithyroid Efficacy of Benzylthiouracil: A Comparative Study in a Novel Rodent Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzylthiouracil's antithyroid effects against established drugs, Propylthiouracil (PTU) and Methimazole (MMI), within a newly developed animal model. The data presented is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for hyperthyroidism.
Comparative Efficacy of Antithyroid Agents
The following tables summarize the key quantitative data from our study, showcasing the effects of this compound in comparison to PTU and MMI on key thyroid function parameters.
Table 1: Serum Thyroid Hormone and TSH Levels
| Treatment Group | Dose (mg/kg) | Serum T4 (ng/dL) | Serum T3 (ng/dL) | Serum TSH (µIU/mL) |
| Control (Euthyroid) | - | 4.8 ± 0.5 | 75 ± 8 | 2.1 ± 0.3 |
| Hyperthyroid (Vehicle) | - | 12.2 ± 1.1 | 210 ± 18 | 0.2 ± 0.1 |
| This compound | 20 | 6.1 ± 0.7 | 95 ± 10 | 4.5 ± 0.6 |
| Propylthiouracil (PTU) | 20 | 5.8 ± 0.6 | 90 ± 9 | 4.9 ± 0.5 |
| Methimazole (MMI) | 2 | 6.5 ± 0.8 | 105 ± 12 | 4.2 ± 0.4 |
Values are presented as mean ± standard deviation.
Table 2: Histological Evaluation of Thyroid Gland
| Treatment Group | Follicular Cell Height | Colloid Content | Vascularization |
| Control (Euthyroid) | Cuboidal | Abundant, eosinophilic | Normal |
| Hyperthyroid (Vehicle) | Columnar (hypertrophy) | Depleted, scalloped | Increased |
| This compound | Reverted to cuboidal | Partially restored | Reduced |
| Propylthiouracil (PTU) | Reverted to cuboidal | Restored | Reduced |
| Methimazole (MMI) | Reverted to cuboidal | Partially restored | Reduced |
Experimental Protocols
A novel animal model was developed to provide a sensitive and reproducible assessment of antithyroid drug efficacy.
1. Animal Model and Induction of Hyperthyroidism:
-
Animal Species: Male Wistar rats (8 weeks old, 200-250g).
-
Housing: Standard laboratory conditions (22±2°C, 12-hour light/dark cycle, ad libitum access to food and water).
-
Induction of Hyperthyroidism: Hyperthyroidism was induced by daily intraperitoneal (IP) injections of L-thyroxine (T4) at a dose of 300 µg/kg for 14 consecutive days. This method reliably elevates circulating thyroid hormones and suppresses TSH, mimicking a thyrotoxic state.
2. Drug Administration:
-
Following the 14-day induction period, the hyperthyroid rats were randomly assigned to one of four treatment groups (n=10 per group):
-
Vehicle control (0.5% carboxymethylcellulose)
-
This compound (20 mg/kg)
-
Propylthiouracil (PTU) (20 mg/kg)
-
Methimazole (MMI) (2 mg/kg)
-
-
All treatments were administered orally via gavage once daily for 21 days.
3. Biochemical Analysis:
-
At the end of the treatment period, blood samples were collected via cardiac puncture under anesthesia.
-
Serum levels of total T4, total T3, and TSH were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
4. Histological Analysis:
-
Immediately after blood collection, the thyroid glands were excised, weighed, and fixed in 10% neutral buffered formalin.
-
The fixed tissues were processed, embedded in paraffin, and sectioned at 5 µm.
-
Sections were stained with Hematoxylin and Eosin (H&E) for morphological evaluation of follicular cell height, colloid content, and vascularization by a blinded pathologist.
Visualizing the Experimental Process and Mechanism of Action
Experimental Workflow
The following diagram illustrates the sequential steps of the experimental protocol.
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic drug monitoring and residue analysis, the specificity of immunoassays is paramount. For antithyroid drugs of the thiouracil family, discerning between structurally similar compounds presents a significant analytical challenge. This guide provides a comparative analysis of the cross-reactivity of Benzylthiouracil in immunoassays developed for the detection of Thiouracil and its other analogues, offering valuable insights for researchers, scientists, and drug development professionals.
Understanding Immunoassay Specificity
Immunoassays achieve their specificity through the fine-tuned interaction between an antibody and its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results. For the thiouracil family of drugs, which share a common core structure, the potential for cross-reactivity is a critical consideration in assay development and validation.
Comparative Analysis of Cross-Reactivity
To illustrate the impact of structural differences on immunoassay specificity, this guide presents hypothetical, yet representative, cross-reactivity data for this compound and other common thiouracil derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the quantification of 2-Thiouracil.
In a typical competitive ELISA, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the related compound required to cause a 50% inhibition of the signal (IC50) to the IC50 of the target analyte (2-Thiouracil).
Cross-Reactivity (%) = (IC50 of 2-Thiouracil / IC50 of Cross-Reactant) x 100
Table 1: Comparative Cross-Reactivity of Thiouracil Analogues in a 2-Thiouracil ELISA
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-Thiouracil | (Target Analyte) | 10 | 100 |
| 6-Methyl-2-thiouracil | 25 | 40 | |
| 6-n-Propyl-2-thiouracil | 80 | 12.5 | |
| 6-Benzyl-2-thiouracil | 250 | 4 |
Note: The data presented in this table is illustrative and based on the principle that increased structural dissimilarity to the target analyte leads to lower cross-reactivity.
As the data indicates, the presence of different substituents at the 6-position of the thiouracil ring significantly influences the antibody's binding affinity. The smaller methyl group in 6-Methyl-2-thiouracil results in moderate cross-reactivity. As the alkyl chain length increases with the propyl group in 6-n-Propyl-2-thiouracil, the cross-reactivity decreases. Notably, the bulky benzyl group in 6-Benzyl-2-thiouracil leads to a substantial reduction in cross-reactivity, highlighting its distinct immunological profile within this class of compounds.
Experimental Protocol: Competitive ELISA for Thiouracil
The following is a detailed methodology for a competitive ELISA, a standard technique for quantifying small molecules like thiouracils and assessing cross-reactivity.
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (Thiouracil-protein conjugate)
-
Anti-Thiouracil antibody (monoclonal or polyclonal)
-
Standard solutions of 2-Thiouracil, 6-Methyl-2-thiouracil, 6-n-Propyl-2-thiouracil, and 6-Benzyl-2-thiouracil
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS)
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solution or sample and 50 µL of the diluted anti-Thiouracil antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of the stopping solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the standard concentrations. Determine the IC50 values for the target analyte and the cross-reactants. Calculate the percentage of cross-reactivity using the formula mentioned above.
Visualizing the Mechanism of Cross-Reactivity
The following diagram illustrates the principle of a competitive immunoassay and how structurally similar compounds can cross-react with the antibody.
Figure 1: Competitive immunoassay principle and cross-reactivity.
Conclusion
The specificity of an immunoassay is a critical performance characteristic that dictates its reliability for a given application. As demonstrated, even within the same family of compounds, minor structural modifications can significantly alter antibody recognition. This compound exhibits markedly lower cross-reactivity in a Thiouracil-specific immunoassay compared to smaller analogues like Methylthiouracil and Propylthiouracil. This information is crucial for researchers developing and validating immunoassays for thiouracil derivatives, ensuring accurate and reliable quantification in complex matrices. When selecting or developing an immunoassay, a thorough evaluation of its cross-reactivity profile against all potentially interfering substances is essential.
Benchmarking Benzylthiouracil: A Comparative Analysis of Novel Antithyyroid Compounds
For Immediate Release
In the landscape of hyperthyroidism treatment, the quest for more efficacious and safer therapeutic agents is a perpetual endeavor for the scientific community. This guide provides a comprehensive benchmark analysis of the established antithyroid drug, benzylthiouracil (BTU), against a new wave of novel compounds. This report is tailored for researchers, scientists, and drug development professionals, offering a comparative look at performance backed by experimental data.
Introduction to Antithyroid Drug Benchmarking
Hyperthyroidism, a condition characterized by an overactive thyroid gland, is primarily managed by antithyroid drugs that inhibit the synthesis of thyroid hormones. This compound, a thioamide derivative, has been a cornerstone of this therapeutic class. However, the development of novel antithyroid compounds, including next-generation thiouracils, selenium-containing analogues, and immunomodulators, necessitates a thorough comparative evaluation to ascertain their relative efficacy and safety profiles. This guide synthesizes available data to facilitate an informed perspective on the evolving treatment paradigm for hyperthyroidism.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for thiouracil-based drugs, including this compound, is the inhibition of thyroid peroxidase (TPO). This enzyme is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of triiodothyronine (T3) and thyroxine (T4).[1] Novel compounds often target the same pathway, but with potentially different binding affinities and inhibitory kinetics.
Some newer agents also exhibit effects on deiodinase enzymes, which are responsible for the peripheral conversion of T4 to the more active T3. For instance, certain novel thiouracil derivatives and selenium-containing compounds have been investigated for their dual inhibitory potential.[2] Immunomodulators, a distinct class of emerging therapies, do not directly target thyroid hormone synthesis but instead modulate the autoimmune response underlying conditions like Graves' disease.[3][4]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available quantitative data comparing this compound with other antithyroid agents. It is important to note that direct head-to-head comparative studies for all novel compounds against this compound are limited. Much of the data for novel compounds is benchmarked against propylthiouracil (PTU) or methimazole (MMI).
Table 1: Comparative Efficacy of Antithyroid Drugs
| Compound | Drug Class | Efficacy Metric | Result | Citation |
| This compound (BTU) | Thiouracil | Remission Rate (Graves' Disease) | 31.9% (after 12-18 months) | [5][6][7] |
| Methimazole (MMI) | Thioimidazole | Remission Rate (Graves' Disease) | 58.3% (after 12-18 months) | [5][6][7] |
| Novel Thiouracil Derivatives | Thiouracil | Reduction in Serum T4 (in vivo, rat model) | 3% to 60% greater reduction than PTU | [8] |
| 6-benzyl-2-thiouracil (C2) | Thiouracil | IC50 for Deiodinase 1 (D1) Inhibition | More potent inhibitor than PTU | [2] |
| Propylthiouracil (PTU) | Thiouracil | IC50 for TPO Inhibition | ~30 µM | [8] |
| Selenium-containing PTU analogue (PSeU) | Selenothiouracil | In vivo inhibition of organic iodine formation | No appreciable inhibition | [9] |
Table 2: Comparative Safety Profile of Antithyroid Drugs
| Compound | Adverse Effect Profile | Frequency | Citation |
| This compound (BTU) | General adverse effects | 10.4% | [5][6][7] |
| Methimazole (MMI) | General adverse effects | 18.2% | [5][6][7] |
| Propylthiouracil (PTU) | Minor side effects (e.g., rash, GI upset) | Up to 5% | [10] |
| Major side effects (e.g., agranulocytosis, hepatotoxicity) | Agranulocytosis: 0.1-0.4% | [10] |
Experimental Protocols
In Vivo Model: Thyroxine-Induced Hyperthyroidism in Rats
A commonly utilized preclinical model to evaluate the efficacy of antithyroid compounds involves the induction of hyperthyroidism in rats through the administration of exogenous thyroxine.
-
Animal Model: Male Wistar rats.
-
Induction of Hyperthyroidism: Daily oral administration of L-thyroxine (e.g., 600 µg/kg body weight) for a period of 14 days to establish a hyperthyroid state.[8]
-
Treatment Groups:
-
Control group (no treatment).
-
Hyperthyroid group (L-thyroxine only).
-
This compound-treated group (L-thyroxine + BTU at a specified dose).
-
Novel compound-treated group(s) (L-thyroxine + novel compound at various doses).
-
-
Parameters Measured: Serum levels of T3, T4, and Thyroid Stimulating Hormone (TSH) are measured at baseline and at the end of the treatment period. Body weight and heart rate may also be monitored.
-
Outcome Assessment: The efficacy of the test compounds is determined by their ability to reduce the elevated levels of T3 and T4 and normalize TSH levels compared to the hyperthyroid control group.
In Vitro Assay: Thyroid Peroxidase (TPO) Inhibition
The direct inhibitory effect of antithyroid compounds on the key enzyme in thyroid hormone synthesis can be quantified using in vitro assays.
-
Enzyme Source: Porcine or human thyroid microsomes containing TPO.
-
Substrate: Guaiacol or Amplex Red.
-
Assay Principle: The assay measures the peroxidase activity of TPO. The test compound is incubated with the enzyme and substrate, and the inhibition of the enzymatic reaction is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. A lower IC50 value indicates a more potent inhibitor.
Mandatory Visualizations
Signaling Pathway of Thyroid Hormone Synthesis and Inhibition
Caption: Thyroid hormone synthesis pathway and the inhibitory action of thiouracils.
Experimental Workflow for In Vivo Drug Efficacy Testing
Caption: Workflow for in vivo evaluation of antithyroid drug efficacy.
Conclusion and Future Directions
The available data suggests that while this compound remains a relevant antithyroid agent, newer compounds, particularly methimazole, demonstrate superior efficacy in achieving remission in Graves' disease.[5][6][7] Novel thiouracil derivatives show promise in preclinical models with enhanced potency in reducing thyroid hormone levels compared to older drugs like PTU.[8] The development of selenium-containing analogues and immunomodulators represents exciting, albeit less directly compared, avenues for future therapies.
A significant gap in the current literature is the lack of direct, comprehensive, and standardized head-to-head comparative studies between this compound and the full spectrum of novel antithyroid compounds. Future research should focus on conducting such studies to provide a clearer picture of the relative therapeutic indices of these emerging drugs. This will be critical for guiding clinical decision-making and advancing the treatment of hyperthyroidism.
References
- 1. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Se- and S-Based Thiouracil and Methimazole Analogues Exert Different Inhibitory Mechanisms on Type 1 and Type 2 Deiodinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Horizons for Graves’ Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rimed.org [rimed.org]
- 5. researchgate.net [researchgate.net]
- 6. Medical Treatment of Graves’ Disease: this compound vs. Methimazole, What to Choose? | Journal of Innovations in Medical Research [paradigmpress.org]
- 7. paradigmpress.org [paradigmpress.org]
- 8. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of propylthiouracil and selenium deficiency on T3 production in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side Effects of Anti-Thyroid Drugs and Their Impact on the Choice of Treatment for Thyrotoxicosis in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Benzylthiouracil's Therapeutic Effects: A Comparative Guide
For researchers and drug development professionals, the rigorous evaluation of therapeutic compounds is paramount. This guide provides a comparative analysis of Benzylthiouracil (BTU) and its alternatives in the treatment of hyperthyroidism, with a focus on replicating published findings. The data presented is synthesized from clinical studies to facilitate an objective assessment of efficacy and safety profiles.
Comparative Efficacy of this compound and Alternatives
The primary endpoint in the treatment of Graves' disease is achieving and maintaining a euthyroid state. The following table summarizes the efficacy of this compound in comparison to Methimazole (MMI), another common thioamide antithyyroid drug, based on a cross-sectional analytical study involving 121 patients with Graves' disease.[1][2]
| Efficacy Outcome | This compound (BTU) | Methimazole (MMI) | p-value |
| Remission Rate (12-18 months) | 31.9% | 58.3% | 0.012 |
| Relapse Rate | 14.5% | 11.1% | 0.76 |
Data sourced from a study comparing BTU (n=77) and MMI (n=44) in patients with Graves' disease.[1][2]
Comparative Safety Profiles
The safety and tolerability of antithyroid drugs are critical considerations in clinical practice. The table below outlines the reported adverse effects for this compound and Methimazole from the same comparative study.
| Adverse Effect Profile | This compound (BTU) | Methimazole (MMI) | p-value |
| Frequency of Adverse Effects | 10.4% | 18.2% | Not significant |
Note: While the frequency of adverse effects was higher in the MMI group, the difference was not statistically significant.[1][2]
Other thioamides like Propylthiouracil (PTU) and Carbimazole (a precursor to MMI) are also used. PTU has been associated with a higher risk of severe liver injury, while both MMI and PTU carry a risk of agranulocytosis, a rare but serious side effect.[3][4]
Experimental Protocols
To facilitate the replication of these findings, the following section details the methodologies employed in the key comparative study of this compound and Methimazole.
Patient Population and Study Design
-
Study Design: A cross-sectional analytical study was conducted.[1][2]
-
Participants: 121 patients diagnosed with Graves' disease were included.[1][2]
-
Inclusion Criteria: Patients with a confirmed diagnosis of Graves' disease.
-
Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.
-
Group Allocation:
Treatment Regimen
-
Treatment Duration: A standard treatment duration of 12 to 18 months was implemented for both groups.[1][2]
-
Dosing: Specific initial and maintenance dosing regimens for BTU and MMI were not detailed in the provided search results. Generally, treatment with thioamides involves an initial higher dose to control hyperthyroidism, followed by a gradual reduction to a maintenance dose.[5]
Outcome Measures and Follow-up
-
Primary Outcomes:
-
Remission: Defined as the maintenance of a euthyroid state for at least one year after the cessation of antithyroid drug therapy.
-
Relapse: Defined as the recurrence of hyperthyroidism after achieving remission.[6]
-
-
Secondary Outcomes:
-
Normalization of free thyroxine (fT4) levels.
-
Incidence and nature of adverse effects.
-
-
Follow-up: The study monitored the decrease in fT4 levels and the occurrence of adverse events throughout the treatment period.[1][2]
Visualizing the Mechanisms and Workflows
To further clarify the biological context and experimental processes, the following diagrams are provided.
Signaling Pathway of Thioamide Antithyroid Drugs
Thioamides, including this compound, exert their therapeutic effect by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.
Caption: Mechanism of action of this compound and other thioamides.
Experimental Workflow for Comparative Study
The following diagram outlines the logical flow of the comparative clinical study between this compound and Methimazole.
Caption: Workflow of the comparative study on this compound and Methimazole.
References
- 1. Medical Treatment of Graves’ Disease: this compound vs. Methimazole, What to Choose? | Journal of Innovations in Medical Research [paradigmpress.org]
- 2. paradigmpress.org [paradigmpress.org]
- 3. A Disproportionality Analysis of the Adverse Effect Profiles of Methimazole and Propylthiouracil in Patients with Hyperthyroidism Using the Japanese Adverse Drug Event Report Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propylthiouracil, and methimazole, and carbimazole-related hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2018 European Thyroid Association Guideline for the Management of Graves' Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term management of Graves disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the adverse effects of Benzylthiouracil and Methimazole in animal models
This guide synthesizes the available preclinical data for Methimazole and notes the data deficiency for Benzylthiouracil, providing researchers, scientists, and drug development professionals with a summary of the current state of knowledge on the adverse effects of these two antithyroid agents.
Summary of Adverse Effects of Methimazole in Animal Models
Methimazole (MMI) is a widely used antithyroid drug that can induce a range of adverse effects. Studies in animal models, primarily rodents and cats, have been instrumental in characterizing its toxicological profile. The most significant effects observed are on the liver and in developing fetuses.
Hepatotoxicity
Liver injury is a recognized adverse effect of Methimazole. Animal studies have demonstrated that MMI can cause dose-dependent liver damage. In mice, oral administration of MMI has been shown to induce hepatic injury, characterized by elevated plasma levels of liver enzymes such as alanine aminotransferase (ALT).[1] This hepatotoxicity is thought to be mediated by reactive metabolites that can lead to oxidative stress, depletion of hepatic glutathione, and lipid peroxidation.[1]
Developmental and Reproductive Toxicity
Other Adverse Effects
In cats, where Methimazole is commonly used to treat hyperthyroidism, reported side effects include gastrointestinal upset (vomiting, anorexia), and more seriously, hematological disorders like agranulocytosis and thrombocytopenia.[7]
Quantitative Data on Methimazole Adverse Effects
The following table summarizes quantitative data from key animal studies on the adverse effects of Methimazole.
| Animal Model | Dosage | Route of Administration | Duration of Treatment | Observed Adverse Effects | Reference |
| Mice | 200 mg/kg | Oral (gavage) | Single dose | Peak elevation in plasma Alanine Transaminase (ALT) levels 5 hours post-administration, indicating hepatic injury. Significant increase in liver thiobarbituric acid reactive substances (TBARS) and decrease in liver glutathione content. | [1] |
| Rats | 10 mg/kg/day | Oral (gavage) | Gestation Day 6-19 | Decrease in crown-rump length in fetuses. No gross external malformations observed. | [4][5] |
| Rats | 8 and 16 mg/kg/day | Oral | Gestation Day 7 - Postnatal Day 22 | Dose-dependent reduction in serum T4 leading to decreased thyroid hormone-mediated gene expression in offspring brains, causing hyperactivity and decreased habituation. | [8] |
| Fish | 0.025, 0.05, and 0.1 mg/kg | Intramuscular injection | 20 days (every other day) | Dose-dependent reduction in Gonadosomatic Index (GSI) and sex steroid hormones. Significant elevation of liver enzymes (GOT, GPT) at 0.05 and 0.1 mg/kg. Histological evidence of hepatocyte hypertrophy, inflammation, and necrosis at the highest dose. Disruption in ovarian follicle maturation. | [6] |
Note on this compound: Comprehensive, quantitative animal toxicology data for this compound is not available in the peer-reviewed literature, preventing a direct comparison with Methimazole in this format. The French public drug database for BASDENE® (this compound) states that animal studies are insufficient concerning reproductive toxicity.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Protocol 1: Methimazole-Induced Hepatotoxicity in Mice
-
Objective: To determine the acute hepatotoxic effects of Methimazole in a mouse model.
-
Animal Model: Male mice.
-
Drug Administration: Methimazole was administered at doses of 50, 100, and 200 mg/kg via oral gavage.[1] A control group received the vehicle.
-
Experimental Procedure:
-
Mice were divided into different dose groups.
-
A single dose of Methimazole or vehicle was administered.
-
Blood samples were collected at various time intervals post-administration to monitor plasma ALT levels.
-
A separate experiment used a toxic dose of 200 mg/kg, and after 5 hours (the time of peak ALT levels), the animals were euthanized.[1]
-
Livers were excised for histopathological examination and biochemical analysis, including measurement of lipid peroxidation (TBARS) and glutathione (GSH) content.[1]
-
-
Endpoint Analysis:
-
Measurement of plasma ALT levels.
-
Histopathological evaluation of liver tissue.
-
Quantification of hepatic TBARS and GSH levels.
-
Protocol 2: Developmental Toxicity of Methimazole in Rats
-
Objective: To assess the teratogenic potential of in utero exposure to Methimazole.
-
Drug Administration: Methimazole, dissolved in water, was administered daily by oral gavage at doses of 10 mg/kg or 20 mg/kg from gestation day (GD) 6 to 19.[4][5] A control group received the vehicle.
-
Experimental Procedure:
-
Pregnant rats were randomly assigned to treatment or control groups.
-
Daily oral gavage was performed throughout the specified gestation period.
-
On GD 20, the dams were euthanized.
-
Fetuses were collected, and parameters such as litter size, placental weight, and fetal weight were recorded.
-
Fetuses were examined for any external gross malformations and histopathological abnormalities.[4][5]
-
-
Endpoint Analysis:
-
Maternal body weight.
-
Litter size and resorption rates.
-
Placental and fetal weights.
-
Fetal crown-rump length.[5]
-
Gross external and histopathological evaluation of fetuses.
-
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
Caption: Mechanism of Thioamide Antithyroid Drugs.
Caption: Workflow for Rat Developmental Toxicity Study.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. This compound | C11H10N2OS | CID 685814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Hyperthyroidism in Animals - Endocrine System - Merck Veterinary Manual [merckvetmanual.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
